molecular formula C12H13ClO3 B1679027 INF4E

INF4E

Cat. No.: B1679027
M. Wt: 240.68 g/mol
InChI Key: BSRPDXCMAOIUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NLRP3-IN-9 is an inhibitor of caspase-1 and NLRP3 ATPase activities. It acts by irreversibly trapping thiol nucleophiles, which prevents both ATP- and nigericin-triggered pyroptosis of human THP-1 cells in a time- and concentration-dependent manner.

Properties

IUPAC Name

ethyl 2-[(2-chlorophenyl)-hydroxymethyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-6-4-5-7-10(9)13/h4-7,11,14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRPDXCMAOIUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

INF4E: A Technical Guide to the Selective Inhibition of NLRP3 ATPase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, acting as a sensor for a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Aberrant activation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, such as cryopyrin-associated periodic syndromes (CAPS), Alzheimer's disease, atherosclerosis, and type 2 diabetes, making it a prime therapeutic target.[3][4] This document provides a detailed overview of INF4E, a small molecule inhibitor that selectively targets the ATPase activity of NLRP3, offering a valuable tool for research and a potential scaffold for drug development.

The NLRP3 Inflammasome Pathway

Canonical activation of the NLRP3 inflammasome is a two-step process.[1]

  • Signal 1 (Priming): The first signal, typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), triggers the NF-κB signaling pathway. This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and pro-IL-1β.[1][2]

  • Signal 2 (Activation): The second signal is provided by diverse stimuli such as extracellular ATP, pore-forming toxins (e.g., nigericin), crystalline substances, and mitochondrial dysfunction.[5][6] These triggers induce cellular events like potassium (K+) efflux, which are thought to be a common upstream event for NLRP3 activation.[5][7] This leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the subsequent recruitment of pro-caspase-1.[8][9][10] This assembly facilitates the autocatalytic cleavage and activation of caspase-1.

Activated caspase-1 has two primary functions:

  • It cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms for secretion.[9][10]

  • It cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the plasma membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis and facilitating cytokine release.[1][11]

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR Toll-like Receptor (TLR) PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Upregulated Transcription NFkB->Transcription proIL1b_node pro-IL-1β Transcription->proIL1b_node NLRP3_exp NLRP3 Transcription->NLRP3_exp Stimuli Activators (ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active Active NLRP3 Oligomer K_efflux->NLRP3_active NLRP3_inactive Inactive NLRP3 NLRP3_inactive->NLRP3_active Conformational Change ASC ASC Recruitment NLRP3_active->ASC proCasp1 pro-Caspase-1 ASC->proCasp1 Inflammasome NLRP3 Inflammasome Assembly proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b Mature IL-1β Casp1->IL1b Cleavage GSDMD GSDMD-N Pore Formation Casp1->GSDMD Cleavage proIL1b_effect pro-IL-1β proIL1b_effect->IL1b proGSDMD pro-Gasdermin D (GSDMD) proGSDMD->GSDMD Pyroptosis Pyroptosis & Cytokine Release GSDMD->Pyroptosis INF4E_Mechanism cluster_downstream Blocked Downstream Events NLRP3_NACHT NLRP3 (NACHT Domain) ATPase Site Inhibited_NLRP3 Covalently Inhibited NLRP3 NLRP3_NACHT->Inhibited_NLRP3 This compound This compound This compound->Inhibited_NLRP3 Irreversible Covalent Binding Oligomerization Oligomerization Inhibited_NLRP3->Oligomerization ASC_Speck ASC Speck Formation Oligomerization->ASC_Speck Casp1_Activation Caspase-1 Activation ASC_Speck->Casp1_Activation Experimental_Workflow cluster_prep Cell Preparation cluster_assays Downstream Readouts Start Seed THP-1 or BMDM Cells Prime Prime with LPS (Signal 1) Start->Prime Inhibit Treat with this compound Prime->Inhibit Activate Activate with ATP/Nigericin (Signal 2) Inhibit->Activate Collect Collect Supernatant & Lysate Activate->Collect ELISA IL-1β ELISA Collect->ELISA LDH LDH Assay (Pyroptosis) Collect->LDH WB Western Blot (Casp-1, GSDMD) Collect->WB IF ASC Speck Microscopy Collect->IF

References

The Role of INF4E in Preventing ATP-Induced Pyroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, "INF4E" is not a recognized protein or molecule in the context of pyroptosis. This document will, therefore, treat this compound as a hypothetical preventative agent to provide a framework for understanding the therapeutic inhibition of ATP-induced pyroptosis.

Introduction: The Double-Edged Sword of Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and endogenous danger signals.[1][2][3] Unlike apoptosis, which is immunologically silent, pyroptosis is characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), as well as damage-associated molecular patterns (DAMPs).[3][4] While crucial for host defense, dysregulated pyroptosis is implicated in the pathogenesis of numerous inflammatory diseases, such as autoinflammatory syndromes, neurodegenerative diseases, and certain cancers.[1][5][6]

A key trigger for pyroptosis is extracellular adenosine triphosphate (ATP), a quintessential DAMP released from damaged or stressed cells.[7][8][9] High concentrations of extracellular ATP activate the NLRP3 inflammasome, a multi-protein complex that drives pyroptotic cell death.[5][6] Given its central role in numerous pathologies, the targeted inhibition of the ATP-induced pyroptosis pathway presents a significant therapeutic opportunity. This guide explores this pathway in detail and examines the mechanistic potential of a hypothetical inhibitor, this compound, in its prevention.

The Core Signaling Pathway: ATP-Induced NLRP3 Inflammasome Activation

The canonical pathway for ATP-induced pyroptosis is a two-signal process, primarily occurring in myeloid cells like macrophages.

Signal 1 (Priming): The initial "priming" signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which are recognized by Toll-like receptors (TLRs).[6] This engagement triggers the NF-κB signaling cascade, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-inflammatory cytokines like pro-IL-1β.[6]

Signal 2 (Activation): Extracellular ATP provides the second signal. The binding of ATP to its cognate purinergic receptor, P2X7R, a ligand-gated ion channel, is the critical activation event.[10] This binding initiates a series of downstream events:

  • Potassium Efflux: P2X7R activation leads to the formation of a non-selective pore, causing a rapid and significant efflux of intracellular potassium (K+) ions.[5] This drop in intracellular K+ concentration is considered a common trigger for NLRP3 activation.[5]

  • NLRP3 Inflammasome Assembly: The decrease in cytosolic K+ induces a conformational change in the NLRP3 protein. Activated NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[5][11] ASC, in turn, recruits pro-caspase-1, clustering these molecules into a large perinuclear structure known as the "ASC speck."[12]

  • Caspase-1 Activation: The proximity of pro-caspase-1 molecules within the ASC speck facilitates their auto-proteolytic cleavage and activation into the active caspase-1 enzyme.[12]

  • Cytokine Maturation and Pyroptosis Execution: Active caspase-1 has two primary functions:

    • It cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, secretable forms.[12]

    • It cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD (GSDMD-NT) translocates to the plasma membrane, where it oligomerizes to form large pores (~10-14 nm in diameter).[1] These pores disrupt the cell's osmotic potential, leading to swelling, lysis, and the release of mature cytokines and other cellular contents.[1]

An alternative pathway exists where, if the canonical NLRP3-caspase-1 axis is blocked, high concentrations of ATP can still induce pyroptosis through a caspase-3/Gasdermin E (GSDME) dependent mechanism.[13]

ATP_Induced_Pyroptosis cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3, pro-IL-1β NFkB->Transcription ATP Extracellular ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change Inflammasome NLRP3 Inflammasome (ASC Speck) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis Pro_IL1B pro-IL-1β Casp1->Pro_IL1B Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B Pyroptosis Pyroptosis & Cytokine Release IL1B->Pyroptosis GSDMD_NT GSDMD-NT GSDMD->GSDMD_NT Pore Membrane Pores GSDMD_NT->Pore Pore->Pyroptosis

Caption: Canonical ATP-Induced NLRP3 Inflammasome Pathway.

Hypothetical Intervention by this compound

A therapeutic agent like this compound could be designed to interrupt the ATP-induced pyroptosis cascade at several key junctures. The ideal inhibitor would be highly specific, minimizing off-target effects while effectively preventing inflammatory cell death.

Potential Mechanisms of Action for this compound:

  • P2X7R Antagonism: this compound could act as a direct competitive or non-competitive antagonist of the P2X7R, preventing ATP from binding and initiating the downstream signaling cascade.

  • Inhibition of Potassium Efflux: this compound could modulate ion channels to stabilize intracellular potassium levels, even in the face of P2X7R activation, thereby preventing the trigger for NLRP3 activation.

  • Direct NLRP3 Inhibition: this compound could bind directly to the NLRP3 protein, stabilizing it in its inactive conformation or preventing its oligomerization, a mechanism similar to the investigational drug MCC950.

  • Disruption of Inflammasome Assembly: this compound could interfere with the protein-protein interactions essential for inflammasome formation, specifically by blocking the NLRP3-ASC or ASC-pro-caspase-1 interactions.

  • Caspase-1 Inhibition: this compound could be a direct enzymatic inhibitor of active caspase-1, preventing the cleavage of both GSDMD and pro-inflammatory cytokines.

  • GSDMD-NT Pore Blockade: A highly targeted approach where this compound binds to the GSDMD-NT fragment, preventing its oligomerization or insertion into the cell membrane, thus preserving cell integrity.

INF4E_Intervention cluster_inhibitors Hypothetical this compound Intervention Points ATP Extracellular ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3 NLRP3 Activation K_efflux->NLRP3 Inflammasome Inflammasome Assembly NLRP3->Inflammasome Casp1 Caspase-1 Activation Inflammasome->Casp1 GSDMD GSDMD Cleavage Casp1->GSDMD Pore Pore Formation GSDMD->Pore Pyroptosis Pyroptosis Pore->Pyroptosis I1 This compound (P2X7R Antagonist) I1->P2X7R I2 This compound (K+ Channel Modulator) I2->K_efflux I3 This compound (NLRP3 Inhibitor) I3->NLRP3 I4 This compound (Assembly Disruptor) I4->Inflammasome I5 This compound (Caspase-1 Inhibitor) I5->Casp1 I6 This compound (GSDMD Blocker) I6->Pore

Caption: Potential Intervention Points for this compound in the Pyroptosis Pathway.

Quantitative Data Presentation (Illustrative)

The efficacy of a potential inhibitor like this compound would be determined through a series of quantitative assays. The following tables represent hypothetical data from such studies.

Table 1: this compound Dose-Dependent Inhibition of Pyroptosis Markers in LPS-Primed Macrophages

This compound Conc. (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Max)IL-1β in Supernatant (pg/mL)
0 (Vehicle)45.2 ± 3.5100.0 ± 5.12540 ± 150
0.158.1 ± 4.182.3 ± 4.81855 ± 125
1.075.9 ± 3.941.5 ± 3.7980 ± 95
10.092.4 ± 2.815.6 ± 2.2210 ± 40
100.095.1 ± 2.58.9 ± 1.995 ± 25

Data are presented as mean ± SD. Cells were primed with LPS (1 µg/mL) for 4 hours, then treated with this compound for 30 minutes before stimulation with ATP (5 mM) for 1 hour.

Table 2: Effect of this compound on Key Protein Cleavage Events

Treatment Groupp20 Caspase-1 / pro-Caspase-1 RatioGSDMD-NT / Full-Length GSDMD Ratio
Control (Untreated)0.05 ± 0.010.03 ± 0.01
LPS + ATP1.00 (Reference)1.00 (Reference)
LPS + ATP + this compound (10 µM)0.18 ± 0.040.21 ± 0.05
LPS only0.06 ± 0.020.04 ± 0.01

Data are presented as normalized densitometric ratios from Western blot analysis.

Experimental Protocols

Validating the mechanism of action of this compound requires robust experimental methodologies.

General Experimental Workflow

Experimental_Workflow cluster_assays 6. Downstream Assays A 1. Cell Culture (e.g., BMDMs, THP-1) B 2. Priming (LPS, 4h) A->B C 3. Pre-treatment (this compound or Vehicle, 30 min) B->C D 4. Stimulation (ATP, 1h) C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F Cytotoxicity (LDH Assay) E->F G Cytokine Quantification (ELISA for IL-1β) E->G H Protein Analysis (Western Blot for Casp-1, GSDMD) E->H I Imaging (ASC Speck Immunofluorescence) E->I

Caption: Standard Workflow for Assessing Pyroptosis Inhibition.
Cytotoxicity Assessment: LDH Release Assay

  • Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1x105 cells/well and allow them to adhere overnight.

  • Priming: Replace the medium with fresh medium containing 1 µg/mL LPS and incubate for 4 hours at 37°C, 5% CO2.

  • Inhibitor Treatment: Remove the priming medium. Add fresh medium containing various concentrations of this compound or vehicle control. Incubate for 30 minutes.

  • Stimulation: Add 5 mM ATP to the appropriate wells. Include control wells for maximum LDH release (add lysis buffer 10 minutes before end of incubation) and spontaneous release (no ATP). Incubate for 1 hour.

  • Data Collection: Centrifuge the plate at 500 x g for 5 minutes. Transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Analysis: Add 50 µL of the LDH assay reagent to each well. Incubate for 30 minutes at room temperature, protected from light. Measure absorbance at 490 nm. Calculate percentage cytotoxicity using the formula: (Sample - Spontaneous) / (Maximum - Spontaneous) * 100.

Cytokine Quantification: IL-1β ELISA
  • Sample Collection: Use the cell culture supernatants collected from the experiment described in 5.2.

  • ELISA Protocol: Perform the ELISA according to the manufacturer’s instructions (e.g., R&D Systems, eBioscience).

  • Procedure Outline:

    • Coat a 96-well plate with capture antibody overnight.

    • Wash and block the plate.

    • Add standards and samples (supernatants) to the wells and incubate.

    • Wash and add the detection antibody.

    • Wash and add the avidin-HRP conjugate.

    • Wash and add the substrate solution (e.g., TMB).

    • Stop the reaction and read the absorbance at 450 nm.

  • Analysis: Calculate the concentration of IL-1β in each sample by interpolating from the standard curve.

Protein Cleavage Analysis: Western Blotting
  • Sample Preparation: Following stimulation, collect the supernatant and lyse the adherent cells in RIPA buffer with protease inhibitors. Combine supernatant and lysate to analyze total protein cleavage.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-caspase-1 p20, anti-GSDMD, anti-β-actin).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (β-actin).

Conclusion and Future Directions

The ATP-induced pyroptosis pathway, mediated by the P2X7R-NLRP3-caspase-1-GSDMD axis, is a critical driver of inflammation in a wide range of diseases. The development of targeted inhibitors for this pathway holds immense therapeutic promise. A hypothetical agent, this compound, could offer significant clinical benefits by preventing inflammatory cell death and subsequent tissue damage. Future research in this field should focus on developing highly specific small molecule inhibitors or biologics that target distinct nodes within this pathway. Elucidating the precise mechanisms of action, as outlined in this guide, will be paramount for the successful translation of these promising therapeutic strategies from the laboratory to the clinic.

References

Investigating the Potential Antibacterial and Antifungal Properties of INF4E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INF4E is recognized as a potent and irreversible inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. While its anti-inflammatory properties are established, its potential as an antimicrobial agent remains unexplored. This technical guide provides an in-depth analysis of the known mechanisms of this compound and investigates the theoretical basis for its potential antibacterial and antifungal activities. Drawing parallels from existing research on dual-target anti-inflammatory and antimicrobial compounds, this document outlines the experimental protocols necessary to evaluate the antimicrobial efficacy of this compound. Quantitative data on its NLRP3 inhibitory activity are presented, and key signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers in immunology and drug discovery.

Introduction to this compound and the NLRP3 Inflammasome

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response to a wide range of pathogens and endogenous danger signals.[1] Upon activation, the NLRP3 inflammasome assembles and leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[2] While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in a variety of inflammatory diseases.[1]

This compound is a small molecule inhibitor that has been characterized as an irreversible inhibitor of the NLRP3 inflammasome.[3] It acts as a Michael acceptor, forming a covalent bond with the NLRP3 protein, which subsequently inhibits IL-1β secretion.[3] Further studies have indicated that this compound also inhibits the ATPase activity of NLRP3 and the activity of caspase-1, suggesting multiple points of intervention within the inflammasome pathway.[3]

Quantitative Data on this compound Activity

The inhibitory potency of this compound on the NLRP3 inflammasome has been quantified in cellular assays. This data is crucial for understanding its biological activity and for designing experiments to probe its potential antimicrobial effects.

Parameter Cell Line Stimulus IC50 Value Reference
IL-1β SecretionTHP-1 cellsATP10 µM[3][4]
NLRP3 ATPase Activity---[3]
Caspase-1 Activity---[3]

Table 1: Inhibitory Activity of this compound on the NLRP3 Inflammasome. The IC50 value represents the concentration of this compound required to inhibit 50% of the IL-1β secretion in ATP-induced THP-1 cells. While inhibition of NLRP3 ATPase and caspase-1 activity has been demonstrated, specific IC50 values were not provided in the cited literature.

The Rationale for Investigating Antimicrobial Properties

While direct evidence of this compound's antibacterial or antifungal properties is currently lacking in published literature, there is a compelling scientific rationale for this investigation:

  • Dual-Target Inhibition: Research has emerged on compounds that exhibit both anti-inflammatory and antifungal activities. For instance, structural similarities between inhibitors of the NLRP3 inflammasome and fungal acetohydroxyacid synthase (AHAS) have led to the discovery of dual-target inhibitors. This provides a proof-of-concept that a single molecule can modulate both host inflammation and fungal growth.

  • Modulation of Host-Pathogen Interaction: The inflammatory response mediated by the NLRP3 inflammasome is a double-edged sword in infectious diseases. While crucial for pathogen clearance, excessive inflammation can cause tissue damage. An inhibitor like this compound could potentially modulate this response to the host's benefit. By dampening an overzealous inflammatory response, this compound might create a more favorable environment for the host's adaptive immune system to combat the infection, or it could have direct effects on microbial viability.

Experimental Protocols

To systematically investigate the potential antibacterial and antifungal properties of this compound, a series of established in vitro assays are required.

NLRP3 Inflammasome Activation and Inhibition Assay

This protocol is to confirm the known activity of this compound and to establish a baseline for further experiments.

  • Cell Culture: Culture human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs) in appropriate media.

  • Priming (Signal 1): Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3 components.[5]

  • Inhibitor Treatment: Treat the primed cells with varying concentrations of this compound for a defined period.

  • Activation (Signal 2): Induce NLRP3 inflammasome assembly and activation using a stimulus such as ATP or nigericin.[5]

  • Quantification of IL-1β Release: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[6][7][8][9]

  • Caspase-1 Activity Assay: Measure caspase-1 activity in the cell lysates or supernatants using a fluorometric or colorimetric assay that detects the cleavage of a specific caspase-1 substrate.[10][11]

Antibacterial Susceptibility Testing

This assay determines the lowest concentration of this compound that prevents the visible growth of a bacterium.[12][13][14][15]

  • Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.

This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[16][17][18][19][20]

  • Prepare Bacterial Lawn: Inoculate a Mueller-Hinton agar plate with a standardized bacterial suspension to create a uniform lawn of growth.

  • Apply Disks: Place sterile paper disks impregnated with a known concentration of this compound onto the surface of the agar.

  • Incubation: Incubate the plate overnight at the appropriate temperature.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around the disk where bacterial growth has been inhibited. The size of the zone is indicative of the bacterium's susceptibility to this compound.

Antifungal Susceptibility Testing

These protocols are designed to evaluate the direct effect of this compound on fungal growth.[21][22][23][24][25]

  • Fungal Culture: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).

  • Broth Microdilution: Similar to the bacterial MIC assay, prepare serial dilutions of this compound in a 96-well plate.

  • Inoculation: Add the standardized fungal suspension to each well.

  • Incubation: Incubate the plate at the appropriate temperature for 24-48 hours.

  • Determination of MIC: The MIC is determined by visually or spectrophotometrically assessing the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to a drug-free control.

Visualizations

Signaling Pathway Diagram

NLRP3_Inflammasome_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NLRP3_active NLRP3 (active) PAMPs_DAMPs->NLRP3_active Signal 2 (Activation) NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_NLRP3_transcription pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B_NLRP3_transcription NLRP3_inactive NLRP3 (inactive) Pro_IL1B_NLRP3_transcription->NLRP3_inactive Pro_IL1B pro-IL-1β Pro_IL1B_NLRP3_transcription->Pro_IL1B NLRP3_inactive->NLRP3_active ASC ASC Inflammasome NLRP3 Inflammasome Assembly ASC->Inflammasome Pro_Caspase1 pro-Caspase-1 Pro_Caspase1->Inflammasome NLRP3_active->Inflammasome Caspase1 Caspase-1 (active) Inflammasome->Caspase1 IL1B IL-1β (mature) Caspase1->IL1B Cleavage Pro_IL1B->IL1B Secretion Secretion IL1B->Secretion This compound This compound This compound->NLRP3_active Inhibition This compound->Caspase1 Inhibition

Caption: NLRP3 inflammasome activation pathway and points of inhibition by this compound.

Experimental Workflow Diagram

Antimicrobial_Screening_Workflow cluster_antibacterial Antibacterial Screening cluster_antifungal Antifungal Screening start Start: Hypothesis This compound has antimicrobial properties mic_bacteria MIC Assay (e.g., S. aureus, E. coli) start->mic_bacteria kirby_bauer Kirby-Bauer Test start->kirby_bauer mic_fungi MIC Assay (e.g., C. albicans, A. fumigatus) start->mic_fungi evaluate_data Data Analysis and Evaluation mic_bacteria->evaluate_data kirby_bauer->evaluate_data mic_fungi->evaluate_data conclusion Conclusion on Antimicrobial Properties of this compound evaluate_data->conclusion

Caption: Workflow for screening the antimicrobial properties of this compound.

Conclusion

This compound is a well-characterized inhibitor of the NLRP3 inflammasome with potent anti-inflammatory activity. While its direct effects on microbial pathogens have not been reported, there is a strong rationale for investigating its potential as an antibacterial and antifungal agent. This guide provides the theoretical framework and detailed experimental protocols for such an investigation. The discovery of dual-activity compounds that can both modulate the host inflammatory response and inhibit pathogen growth represents a promising avenue for the development of novel therapeutics for infectious diseases. The systematic evaluation of this compound's antimicrobial properties could therefore yield significant insights and potentially lead to new treatment strategies.

References

The Modulatory Effects of INF4E on Caspase-1 Activation and Pro-inflammatory Cytokine Release: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound INF4E and its role as a modulator of the NLRP3 inflammasome pathway. Specifically, it focuses on the inhibitory effects of this compound on caspase-1 activation and the subsequent release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This document summarizes key quantitative data, details experimental methodologies for assessing this compound's activity, and provides visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of NLRP3 inflammasome inhibitors.

Introduction to the NLRP3 Inflammasome and its Role in Inflammation

The innate immune system utilizes a variety of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Among these, the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a key multiprotein complex that plays a critical role in initiating inflammatory responses. Upon activation by a wide array of stimuli, including microbial products, crystalline substances, and ATP, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly facilitates the auto-activation of pro-caspase-1 into its active form, caspase-1.

Active caspase-1 is a cysteine protease responsible for the cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms. These cytokines are potent mediators of inflammation, inducing a cascade of downstream signaling events that contribute to the host's defense against pathogens but can also drive the pathogenesis of numerous inflammatory diseases when dysregulated. Furthermore, active caspase-1 can induce a pro-inflammatory form of programmed cell death known as pyroptosis. Given its central role in inflammation, the NLRP3 inflammasome represents a significant target for therapeutic intervention in a range of autoinflammatory, autoimmune, and metabolic disorders.

This compound: A Covalent Inhibitor of the NLRP3 Inflammasome Pathway

This compound, also referred to as compound 9 in the foundational study by Cocco et al. (2014), is a small molecule inhibitor designed with an α,β-unsaturated electrophilic warhead.[1][2] This structural feature allows this compound to act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine thiols, on its target proteins.[1] This irreversible mode of inhibition contributes to its potency in modulating the NLRP3 inflammasome pathway.

Mechanism of Action

This compound exerts its inhibitory effects through a multi-targeted mechanism within the NLRP3 inflammasome cascade:

  • Inhibition of Caspase-1 Activity: this compound directly inhibits the enzymatic activity of caspase-1. This has been demonstrated through in vitro assays, revealing its ability to interfere with the protease's function.[1]

  • Inhibition of NLRP3 ATPase Activity: The activation of the NLRP3 inflammasome is an energy-dependent process that requires the ATPase activity of the NLRP3 protein itself. This compound has been shown to inhibit this critical enzymatic function, thereby preventing the initial steps of inflammasome assembly.[1][2]

By targeting both caspase-1 and the upstream NLRP3 ATPase, this compound effectively disrupts two key stages of the inflammasome activation pathway, leading to a potent suppression of pro-inflammatory cytokine production and pyroptosis.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on caspase-1 and its effects on cell viability in the context of inflammasome activation.

ParameterValueReference
Caspase-1 Inhibition (Ki) 9.6 µM[1]

Table 1: Inhibitory Constant of this compound for Caspase-1. The Ki value represents the concentration of this compound required to produce half-maximum inhibition of the enzyme.

Cell LineActivatorThis compound Concentration (µM)Effect on PyroptosisReference
THP-1NigericinTime- and concentration-dependentPrevention[1][2]
THP-1ATPTime- and concentration-dependentPrevention[1][2]

Table 2: Effect of this compound on Pyroptosis in Human THP-1 Cells. this compound effectively prevents pyroptotic cell death induced by common NLRP3 inflammasome activators.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects on caspase-1 activation and cytokine release.

Cell Culture and Differentiation
  • Cell Line: Human monocytic THP-1 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation: To induce a macrophage-like phenotype, THP-1 cells are treated with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. Following differentiation, the cells are washed and incubated in fresh, PMA-free medium for a recovery period of at least 24 hours before inflammasome activation.

NLRP3 Inflammasome Activation and this compound Treatment
  • Priming (Signal 1): Differentiated THP-1 cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Following the priming step, the cells are pre-incubated with various concentrations of this compound (or vehicle control, typically DMSO) for a specified period (e.g., 30-60 minutes).

  • Activation (Signal 2): The NLRP3 inflammasome is then activated by adding one of the following stimuli:

    • Nigericin: 5-10 µM for 30-60 minutes.

    • ATP: 5 mM for 30-60 minutes.

Measurement of Caspase-1 Activity

Caspase-1 activity can be assessed using a fluorometric assay.

  • Cell Lysis: After treatment, cells are lysed to release intracellular contents.

  • Substrate Addition: A specific caspase-1 substrate, such as Ac-YVAD-AMC, is added to the cell lysates.

  • Fluorometric Reading: The cleavage of the substrate by active caspase-1 releases a fluorescent molecule (AMC), which can be quantified using a fluorometer at an excitation/emission wavelength of 360/460 nm.

  • Inhibition Calculation: The percentage of caspase-1 inhibition by this compound is calculated by comparing the fluorescence in this compound-treated samples to that of the vehicle-treated control.

Measurement of Cytokine Release (IL-1β and IL-18)

The concentration of mature IL-1β and IL-18 released into the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Supernatant Collection: After inflammasome activation, the cell culture supernatant is collected.

  • ELISA Procedure: Commercially available ELISA kits for human IL-1β and IL-18 are used according to the manufacturer's instructions. This typically involves the following steps:

    • Coating a microplate with a capture antibody specific for the cytokine.

    • Adding the collected supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing away unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Measuring the absorbance of the colored product using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of the cytokine, and the concentration of the cytokine in the experimental samples is determined by interpolating from the standard curve.

NLRP3 ATPase Activity Assay

The effect of this compound on the ATPase activity of NLRP3 can be measured using a colorimetric assay that detects the release of inorganic phosphate (Pi).

  • Reaction Setup: Recombinant human NLRP3 protein is incubated in a reaction buffer containing ATP and magnesium chloride.

  • Inhibitor Addition: Different concentrations of this compound are added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period.

  • Phosphate Detection: A reagent that forms a colored complex with free phosphate is added to the reaction.

  • Absorbance Measurement: The absorbance of the colored complex is measured using a spectrophotometer.

  • Inhibition Calculation: The amount of phosphate released is proportional to the ATPase activity. The percentage of inhibition by this compound is calculated by comparing the activity in the presence of the inhibitor to the activity in the vehicle control.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

NLRP3_Inflammasome_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition by this compound PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B pro-IL-1β Transcription->pro_IL1B pro_IL18 pro-IL-18 Transcription->pro_IL18 NLRP3_gene NLRP3 Transcription->NLRP3_gene IL1B Mature IL-1β IL18 Mature IL-18 Activators ATP, Nigericin, etc. NLRP3_protein NLRP3 Activators->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ATPase ATPase Activity NLRP3_protein->ATPase ASC ASC ASC->Inflammasome pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 Activation ATPase->Inflammasome Energy caspase1->pro_IL1B Cleavage caspase1->pro_IL18 Cleavage Pyroptosis Pyroptosis caspase1->Pyroptosis Cytokine_Release Cytokine Release IL1B->Cytokine_Release IL18->Cytokine_Release This compound This compound This compound->ATPase Inhibits This compound->caspase1 Inhibits Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis THP1_Culture Culture THP-1 Cells PMA_Diff Differentiate with PMA THP1_Culture->PMA_Diff LPS_Priming Prime with LPS (Signal 1) PMA_Diff->LPS_Priming INF4E_Incubation Incubate with this compound LPS_Priming->INF4E_Incubation Activator_Stim Activate with Nigericin/ATP (Signal 2) INF4E_Incubation->Activator_Stim Supernatant_Collection Collect Supernatant Activator_Stim->Supernatant_Collection Cell_Lysis Lyse Cells Activator_Stim->Cell_Lysis ELISA Cytokine ELISA (IL-1β, IL-18) Supernatant_Collection->ELISA Caspase_Assay Caspase-1 Activity Assay Cell_Lysis->Caspase_Assay

References

The Impact of INF4E on IL-1ß and IL-18 Production in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The pro-inflammatory cytokines Interleukin-1ß (IL-1ß) and Interleukin-18 (IL-18) are key mediators of this process, and their production is tightly regulated by intracellular protein complexes known as inflammasomes. The NLRP3 inflammasome, in particular, has been identified as a significant contributor to neuroinflammatory cascades. This technical guide explores the impact of INF4E, a potent and specific inhibitor of the NLRP3 inflammasome, on the production of IL-1ß and IL-18 in neuronal cells. While direct quantitative data for this compound in purely neuronal cultures is not yet extensively available in published literature, this document synthesizes the known mechanisms of this compound and the NLRP3 inflammasome to provide a comprehensive overview of its potential therapeutic effects and the experimental methodologies to evaluate them.

Introduction: The Role of IL-1ß and IL-18 in Neuroinflammation

IL-1ß and IL-18 are pleiotropic cytokines that play a central role in initiating and amplifying inflammatory responses within the central nervous system (CNS).[1][2] Under pathological conditions, such as brain injury, infection, or neurodegenerative diseases, the production of these cytokines is significantly upregulated.[3][4] This leads to a cascade of events including the activation of glial cells, recruitment of peripheral immune cells, and ultimately, neuronal damage.[5]

The production of mature, bioactive IL-1ß and IL-18 is a two-step process. The first signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the transcriptional upregulation of the inactive precursors, pro-IL-1ß and pro-IL-18. The second signal activates an inflammasome complex, which then cleaves these precursors into their active forms via the enzyme caspase-1.[6]

The NLRP3 Inflammasome in Neuronal Cells

The NLRP3 inflammasome is a multi-protein complex consisting of the sensor protein NLRP3, the adaptor protein ASC, and the effector protein pro-caspase-1.[6] Upon activation by a wide array of stimuli, including protein aggregates, extracellular ATP, and reactive oxygen species (ROS), NLRP3 oligomerizes and recruits ASC and pro-caspase-1, leading to the autocatalytic activation of caspase-1.[6] Activated caspase-1 then processes pro-IL-1ß and pro-IL-18 into their mature, secretable forms.[6] While initially thought to be primarily expressed in immune cells like microglia, evidence suggests that components of the NLRP3 inflammasome are also present in neurons, implicating a direct role for neurons in the inflammatory response.

This compound: A Specific Inhibitor of the NLRP3 Inflammasome

This compound is a small molecule inhibitor that specifically targets the NLRP3 inflammasome.[7] Its mechanism of action involves the direct inhibition of the ATPase activity of NLRP3, which is essential for its activation and the subsequent assembly of the inflammasome complex. By preventing NLRP3 activation, this compound effectively blocks the activation of caspase-1 and, consequently, the maturation and release of IL-1ß and IL-18.

Quantitative Data on the Effect of this compound

As of the latest literature review, specific quantitative data on the dose-dependent effects of this compound on IL-1ß and IL-18 production in isolated neuronal cell cultures is limited. The majority of published studies have focused on its effects in other cell types or in in vivo models of inflammatory diseases outside the CNS. However, based on its known mechanism of action, it is hypothesized that this compound will lead to a significant, dose-dependent reduction in the levels of mature IL-1ß and IL-18 released from stimulated neuronal cells.

Table 1: Hypothetical Quantitative Data on the Effect of this compound on IL-1ß and IL-18 Production in Stimulated Neuronal Cells

Treatment GroupThis compound Concentration (µM)IL-1ß Concentration (pg/mL)IL-18 Concentration (pg/mL)
Vehicle Control (Stimulated)0500 ± 50300 ± 30
This compound1350 ± 40210 ± 25
This compound10150 ± 2090 ± 15
This compound5050 ± 1030 ± 8
Unstimulated Control0< 10< 5

This table presents hypothetical data for illustrative purposes. Actual results would need to be determined experimentally.

Experimental Protocols

Neuronal Cell Culture

Primary cortical or hippocampal neurons can be isolated from embryonic day 18 (E18) mouse or rat brains. The tissue is dissociated and plated on poly-D-lysine-coated plates or coverslips. Neurons are maintained in a serum-free neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin. Cultures are maintained at 37°C in a humidified incubator with 5% CO2. Experiments are typically performed on mature neurons, between days in vitro (DIV) 7 and 14.

Induction of Neuroinflammation and this compound Treatment

To induce the expression and release of IL-1ß and IL-18, neuronal cultures are typically primed with a TLR agonist such as lipopolysaccharide (LPS) (1 µg/mL) for 4-6 hours. This is followed by the addition of an NLRP3 inflammasome activator, such as ATP (5 mM) or nigericin (10 µM), for 1-2 hours.

For this compound treatment, the compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations 30-60 minutes prior to the addition of the NLRP3 activator. A vehicle control (DMSO) should be run in parallel.

Quantification of IL-1ß and IL-18

ELISA is a highly sensitive method for quantifying the concentration of secreted cytokines in the cell culture supernatant.

  • Coating: Coat a 96-well plate with a capture antibody specific for either IL-1ß or IL-18 and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour at room temperature.

  • Signal Generation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Western blotting can be used to detect the mature and precursor forms of IL-1ß and IL-18 in cell lysates.

  • Protein Extraction: Lyse the neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IL-1ß or IL-18 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Neuronal Cell DAMPs DAMPs / PAMPs TLR4 TLR4 DAMPs->TLR4 ATP ATP P2X7R P2X7R ATP->P2X7R INF4E_ext This compound INF4E_int This compound INF4E_ext->INF4E_int NFkB NF-κB Pathway TLR4->NFkB Signal 1 NLRP3_inactive NLRP3 (inactive) P2X7R->NLRP3_inactive Signal 2 pro_IL1B pro-IL-1ß NFkB->pro_IL1B Transcription pro_IL18 pro-IL-18 NFkB->pro_IL18 Transcription IL1B IL-1ß pro_IL1B->IL1B Cleavage IL18 IL-18 pro_IL18->IL18 Cleavage NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Activation Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome caspase1 caspase-1 Inflammasome->caspase1 Cleavage Inflammatory Response Inflammatory Response IL1B->Inflammatory Response IL18->Inflammatory Response INF4E_int->NLRP3_active Inhibition

Caption: NLRP3 inflammasome signaling and this compound inhibition.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_outcome Outcome Culture Primary Neuronal Culture Priming LPS Priming (Signal 1) Culture->Priming Treatment This compound / Vehicle Treatment Priming->Treatment Activation ATP/Nigericin Activation (Signal 2) Treatment->Activation Collect_Supernatant Collect Supernatant Activation->Collect_Supernatant Lyse_Cells Lyse Cells Activation->Lyse_Cells ELISA ELISA (IL-1ß, IL-18) Collect_Supernatant->ELISA Western_Blot Western Blot (pro/mature IL-1ß, IL-18) Lyse_Cells->Western_Blot Data Quantitative Data of Cytokine Production ELISA->Data Western_Blot->Data

Caption: Workflow for this compound evaluation in neuronal cultures.

Conclusion

This compound presents a promising therapeutic strategy for mitigating neuroinflammation by specifically targeting the NLRP3 inflammasome and inhibiting the production of the key pro-inflammatory cytokines IL-1ß and IL-18. While further research is required to generate specific quantitative data on its effects in neuronal cells, the well-defined mechanism of action of this compound provides a strong rationale for its investigation in a variety of neurological disorders where neuroinflammation is a key pathological feature. The experimental protocols outlined in this guide provide a framework for researchers to evaluate the efficacy of this compound and other NLRP3 inhibitors in neuronal models of disease.

References

An In-depth Technical Guide to INF4E: A Potent NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of INF4E, a potent inhibitor of the NLRP3 inflammasome. The information is intended for researchers, scientists, and professionals involved in drug development and immunology.

Chemical Structure and Properties of this compound

This compound is a small molecule inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.[3][4]

Below is a summary of the key chemical properties of this compound:

PropertyValueSource
Molecular Formula C₁₂H₁₃ClO₃[2]
Molecular Weight 240.68 g/mol [2]
CAS Number 88039-46-7[2]
Appearance Colorless to light yellow liquid[2]
SMILES CCOC(C(C(O)C1=C(Cl)C=CC=C1)=C)=O[2]

Biological Activity and Mechanism of Action

This compound functions as a potent inhibitor of the NLRP3 inflammasome.[2] Its mechanism of action involves the inhibition of caspase-1 and NLRP3 ATPase activities.[2] By targeting these key components, this compound can prevent the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, as well as inhibit pyroptosis, a form of inflammatory cell death.[3]

Studies have shown that this compound can protect against myocardial ischemia-reperfusion injury by attenuating the formation of the NLRP3 inflammasome complex.[2] It has also been demonstrated to prevent ATP- and nigericin-induced pyroptosis in human THP-1 cells.[2]

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound

The activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1) involves the upregulation of NLRP3 and pro-IL-1β expression, typically through the activation of transcription factors like NF-κB. The activation step (Signal 2) is triggered by a variety of stimuli, leading to the assembly of the inflammasome complex, caspase-1 activation, and subsequent inflammatory responses.[5]

The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and highlights the inhibitory action of this compound.

NLRP3_Pathway cluster_inflammasome NLRP3 Inflammasome Complex PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_NLRP3 Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B_NLRP3 NLRP3 NLRP3 Pro_IL1B_NLRP3->NLRP3 Pro_IL1B Pro-IL-1β Pro_IL1B_NLRP3->Pro_IL1B Signal2 Signal 2 (e.g., ATP, Nigericin) Signal2->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Casp1->Pro_IL1B Pro_GSDMD Pro-Gasdermin D Casp1->Pro_GSDMD IL1B Mature IL-1β Pro_IL1B->IL1B Cleavage GSDMD Gasdermin D (N-terminal) Pro_GSDMD->GSDMD Cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis This compound This compound This compound->NLRP3 Inhibits ATPase activity This compound->Casp1 Inhibits activity

NLRP3 inflammasome pathway and this compound inhibition.

Experimental Protocols for Assessing this compound Activity

The following outlines a general experimental workflow for evaluating the inhibitory effects of this compound on NLRP3 inflammasome activation in vitro, based on common methodologies for studying inflammasome activation.[6][7][8]

1. Cell Culture and Priming:

  • Human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs) are commonly used.[7]

  • Cells are primed with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.[9][10]

2. Treatment with this compound:

  • Following priming, cells are pre-treated with varying concentrations of this compound for a specified duration.

3. NLRP3 Inflammasome Activation:

  • The inflammasome is then activated using a secondary stimulus such as ATP or nigericin.[9][10]

4. Measurement of Inflammasome Activation Markers:

  • Cytokine Release: The concentration of IL-1β in the cell culture supernatant is measured by ELISA.[8]

  • Caspase-1 Activity: Caspase-1 activity can be assessed using a fluorometric assay or by detecting cleaved caspase-1 via Western blot.[8]

  • Pyroptosis: Cell death can be quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant.[6][8]

  • ASC Speck Formation: The formation of ASC specks, a hallmark of inflammasome activation, can be visualized by immunofluorescence microscopy.[8]

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound.

Experimental_Workflow Start Start: Cell Culture (e.g., THP-1) Priming Priming: LPS Treatment Start->Priming Treatment Treatment: Incubate with this compound Priming->Treatment Activation Activation: ATP or Nigericin Treatment->Activation Collection Sample Collection: Supernatant & Cell Lysate Activation->Collection Analysis Analysis Collection->Analysis ELISA ELISA (IL-1β) Analysis->ELISA WesternBlot Western Blot (Caspase-1) Analysis->WesternBlot LDH_Assay LDH Assay (Pyroptosis) Analysis->LDH_Assay Microscopy Microscopy (ASC Specks) Analysis->Microscopy

Experimental workflow for this compound evaluation.

Conclusion

This compound is a valuable research tool for studying the NLRP3 inflammasome and holds potential as a therapeutic agent for NLRP3-driven inflammatory diseases. Its ability to inhibit key components of the inflammasome pathway makes it a subject of interest for further investigation and drug development efforts. The experimental protocols and pathway information provided in this guide offer a foundation for researchers to explore the biological effects of this compound and similar compounds.

References

Preliminary Studies on the In Vivo Efficacy of INF4E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available information, specific in vivo efficacy studies with detailed quantitative data and protocols for INF4E have not been extensively published in publicly accessible literature. Therefore, this guide provides a comprehensive framework based on the known mechanism of this compound as an inhibitor of the NLRP3 inflammasome. The experimental protocols and data presented are representative of studies conducted on similar NLRP3 inhibitors and should be adapted and validated for this compound-specific research.

Introduction to this compound and the NLRP3 Inflammasome

This compound is an acrylate derivative identified as a potent and irreversible inhibitor of the NLRP3 (NOD-like receptor protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome assembly leads to the activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.

This compound has been shown to inhibit NLRP3 ATPase activity and subsequent caspase-1 activation, thereby preventing the release of IL-1β and IL-18 and mitigating inflammatory responses. This technical guide outlines the preliminary in vivo efficacy studies and methodologies relevant to the evaluation of this compound.

Quantitative Data Summary

The following tables represent hypothetical yet plausible quantitative data for the in vivo efficacy of an NLRP3 inhibitor like this compound, based on typical outcomes in preclinical inflammatory disease models.

Table 1: Dose-Dependent Reduction of IL-1β in a Murine Peritonitis Model

Treatment GroupDose (mg/kg, i.p.)Serum IL-1β (pg/mL) ± SEM% Inhibition
Vehicle Control-450 ± 250%
This compound10315 ± 2030%
This compound25180 ± 1560%
This compound5090 ± 1080%

Table 2: Effect of this compound on Paw Edema in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) ± SEM (4h post-carrageenan)% Inhibition of Edema
Vehicle Control-0.85 ± 0.050%
This compound250.51 ± 0.0440%
This compound500.30 ± 0.0365%
Indomethacin (Positive Control)100.25 ± 0.0270%

Experimental Protocols

Murine Model of LPS-Induced Systemic Inflammation

This model is used to assess the systemic anti-inflammatory effects of NLRP3 inhibitors.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Vehicle (e.g., 5% DMSO in saline)

  • Sterile, pyrogen-free saline

  • ELISA kits for murine IL-1β

Procedure:

  • Acclimatize mice for at least one week under standard laboratory conditions.

  • Prepare this compound solutions in the vehicle at the desired concentrations.

  • Administer this compound or vehicle to mice via intraperitoneal (i.p.) or oral (p.o.) route.

  • One hour after this compound administration, inject mice i.p. with a sublethal dose of LPS (e.g., 5 mg/kg).

  • Two hours post-LPS injection, collect blood via cardiac puncture under terminal anesthesia.

  • Separate serum and store at -80°C until analysis.

  • Quantify serum IL-1β levels using a commercial ELISA kit according to the manufacturer's instructions.

Monosodium Urate (MSU) Crystal-Induced Peritonitis

This model mimics gouty arthritis and is highly dependent on NLRP3 inflammasome activation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Monosodium urate (MSU) crystals

  • This compound

  • Vehicle

  • Sterile PBS

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)

Procedure:

  • Prepare sterile MSU crystal suspension in PBS.

  • Administer this compound or vehicle to mice (i.p. or p.o.).

  • One hour later, inject mice i.p. with MSU crystals (e.g., 1 mg in 0.5 mL PBS).

  • Six hours post-MSU injection, euthanize mice and perform peritoneal lavage with 5 mL of cold PBS.

  • Collect the peritoneal fluid and centrifuge to pellet the cells.

  • Resuspend the cell pellet in FACS buffer.

  • Count the total number of infiltrated cells (e.g., using a hemocytometer).

  • Perform flow cytometry to quantify the number of neutrophils (Ly6G+) and macrophages (F4/80+).

  • Measure IL-1β levels in the cell-free peritoneal lavage fluid by ELISA.

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Activation Pathway and Inhibition by this compound

NLRP3_Pathway cluster_cell Macrophage cluster_signal1 Signal 1 (Priming) cluster_signal2 Signal 2 (Activation) PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB TLR4->NFkB activates pro_IL1b pro-IL-1β NFkB->pro_IL1b upregulates NLRP3_exp NLRP3 (inactive) NFkB->NLRP3_exp upregulates IL1b IL-1β (mature) pro_IL1b->IL1b Activators ATP, Nigericin, MSU K_efflux K+ efflux Activators->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active activates ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits ASC->Inflammasome pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 activates Casp1->pro_IL1b cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces This compound This compound This compound->NLRP3_active inhibits ATPase activity This compound->Casp1 inhibits activity

Caption: NLRP3 inflammasome signaling and points of inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing of this compound

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6 mice) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle, this compound doses) Acclimatization->Grouping Dosing Administer this compound/Vehicle (i.p. or p.o.) Grouping->Dosing Inflammation Induce Inflammation (e.g., LPS or MSU injection) Dosing->Inflammation Sampling Sample Collection (Blood, Peritoneal Lavage) Inflammation->Sampling ELISA Cytokine Measurement (ELISA for IL-1β) Sampling->ELISA Flow_Cytometry Cellular Infiltration (Flow Cytometry) Sampling->Flow_Cytometry Histology Histopathology (Tissue analysis) Sampling->Histology Data_Analysis Statistical Analysis ELISA->Data_Analysis Flow_Cytometry->Data_Analysis Histology->Data_Analysis

Caption: General workflow for assessing the in vivo efficacy of this compound.

Logical Relationship of this compound's Mechanism of Action

MOA_Logic This compound This compound Administration NLRP3_Inhibition NLRP3 ATPase Inhibition This compound->NLRP3_Inhibition Casp1_Inhibition Caspase-1 Inhibition This compound->Casp1_Inhibition Inflammasome_Block Inflammasome Assembly Blockade NLRP3_Inhibition->Inflammasome_Block Cytokine_Reduction Reduced IL-1β/IL-18 Release Casp1_Inhibition->Cytokine_Reduction Inflammasome_Block->Cytokine_Reduction Inflammation_Suppression Suppression of Inflammation Cytokine_Reduction->Inflammation_Suppression

Caption: Logical flow of this compound's mechanism of action.

Methodological & Application

Application Notes: A Detailed Protocol for NLRP3 Inflammasome Inhibition by INF4E in THP-1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] It assembles in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering inflammatory responses.[2][3] The human monocytic cell line, THP-1, is a widely used and reliable model for studying the NLRP3 inflammasome as these cells express all the necessary components, including NLRP3, the adaptor protein ASC, and pro-caspase-1.[1] Dysregulation of the NLRP3 inflammasome is implicated in numerous inflammatory diseases. Consequently, identifying and characterizing specific inhibitors is a key focus of drug development.

INF4E is a compound identified as an inhibitor of the NLRP3 inflammasome. These application notes provide a comprehensive protocol for utilizing this compound to inhibit NLRP3 activation in THP-1 cells, a standard cellular model for inflammasome research.

Mechanism of Action of NLRP3 Inflammasome and this compound

NLRP3 inflammasome activation is a two-step process:

  • Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS), which binds to Toll-like receptors (TLRs). This engagement activates the transcription factor NF-κB, leading to the increased synthesis of NLRP3 and the inactive precursor of Interleukin-1β (pro-IL-1β).[4][5]

  • Activation (Signal 2): A second stimulus, such as extracellular ATP, pore-forming toxins like nigericin, or crystalline substances, triggers the assembly of the inflammasome complex.[6] This signal often leads to cellular events like potassium (K+) efflux.[1] Upon activation, NLRP3 oligomerizes and recruits the ASC adaptor protein, which in turn recruits pro-caspase-1, facilitating its auto-cleavage into active caspase-1.

Active caspase-1 has two primary functions:

  • It cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted.

  • It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[7]

This compound and its derivatives are understood to function by directly targeting the NLRP3 protein. Specifically, they have been shown to inhibit the crucial ATPase activity of the NLRP3 NACHT domain, which is essential for its oligomerization and subsequent inflammasome assembly.[8] By preventing this step, this compound effectively blocks the entire downstream cascade, including caspase-1 activation, cytokine processing, and pyroptosis.

NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights the inhibitory action of this compound.

Caption: NLRP3 inflammasome pathway and inhibition by this compound.

Quantitative Data Summary

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The precise IC50 value for this compound in THP-1 cells should be determined empirically for the specific assay conditions used. For reference, related compounds have shown activity in the micromolar range.

CompoundTarget Cell TypeAssay ReadoutReported IC50
This compound Differentiated THP-1IL-1β ReleaseTo be determined
INF39 Differentiated THP-1IL-1β Release~10 µM
INF58 Recombinant ProteinATPase Activity~74 µM

Experimental Protocols

Protocol 1: THP-1 Cell Culture and Differentiation

This protocol details the steps for maintaining THP-1 monocytes and differentiating them into adherent, macrophage-like cells suitable for inflammasome studies.

A. Materials

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • HEPES buffer (1 M)

  • 2-Mercaptoethanol

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate-Buffered Saline (PBS)

  • 96-well or 24-well tissue culture plates

B. THP-1 Culture Medium

  • RPMI-1640

  • 10% (v/v) Heat-Inactivated FBS

  • 100 U/mL Penicillin, 100 µg/mL Streptomycin

  • 10 mM HEPES

  • 0.05 mM 2-Mercaptoethanol

C. Procedure

  • Cell Culture: Culture THP-1 monocytes in suspension in T-75 flasks with THP-1 Culture Medium at 37°C in a humidified 5% CO2 incubator.

  • Subculturing: Maintain cell density between 2 x 10^5 and 8 x 10^5 viable cells/mL. Do not exceed 1 x 10^6 cells/mL. Subculture every 3-4 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.

  • Seeding for Differentiation: Seed THP-1 monocytes into tissue culture plates at a density of 2.5 x 10^5 cells/mL (e.g., 5 x 10^4 cells in 200 µL per well of a 96-well plate).

  • Differentiation: Add PMA to the culture medium to a final concentration of 50-100 ng/mL.

  • Incubation: Incubate the cells with PMA for 24-48 hours. The cells will become adherent and adopt a macrophage-like morphology.

  • Resting Phase: After differentiation, gently aspirate the PMA-containing medium. Wash the adherent cells once with warm PBS. Add fresh, PMA-free THP-1 Culture Medium and let the cells rest for 24 hours before proceeding with the inflammasome activation assay.

Protocol 2: NLRP3 Inflammasome Activation and Inhibition by this compound

This protocol describes the standard two-signal method for activating the NLRP3 inflammasome and testing the inhibitory effect of this compound.[4][9][10]

A. Materials

  • Differentiated THP-1 macrophages (from Protocol 1)

  • Serum-free RPMI-1640 medium

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt or ATP

  • This compound compound

  • DMSO (vehicle control)

B. Procedure

  • Preparation: After the resting phase (Protocol 1, Step 6), gently wash the differentiated THP-1 cells once with warm PBS. Replace the medium with serum-free RPMI-1640.

  • Inhibitor Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute this compound to the desired final concentrations in serum-free RPMI-1640. Add the this compound solutions (or DMSO vehicle control) to the appropriate wells. Incubate for 30-60 minutes at 37°C.

  • Priming (Signal 1): Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.[4][10]

  • Activation (Signal 2): Add the NLRP3 activator. For example:

    • Nigericin: Add to a final concentration of 10 µM.[4][10]

    • ATP: Add to a final concentration of 5 mM.[9]

  • Final Incubation: Incubate the plate for 45-60 minutes at 37°C.[9][10]

  • Supernatant Collection: Following incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the cell-free supernatant for analysis of IL-1β secretion and pyroptosis (LDH release). Store supernatants at -80°C if not analyzed immediately.

Protocol 3: Assessment of NLRP3 Inhibition

A. IL-1β Measurement by ELISA

  • Use a commercial Human IL-1β ELISA kit.

  • Follow the manufacturer's instructions to measure the concentration of mature IL-1β in the collected cell culture supernatants.

  • The reduction in IL-1β levels in this compound-treated samples compared to the vehicle control indicates inhibition of the NLRP3 inflammasome.

B. Pyroptosis Measurement by LDH Assay Pyroptosis results in the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the supernatant.[11]

  • Use a commercial LDH cytotoxicity assay kit.[12][13][14][15]

  • Follow the manufacturer's protocol to measure LDH activity in the collected supernatants.

  • Include control wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer provided in the kit).

  • Calculate the percentage of cytotoxicity. A decrease in LDH release in this compound-treated samples indicates the prevention of pyroptosis.

Experimental Workflow

The diagram below outlines the complete experimental workflow from cell preparation to data analysis.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Activation cluster_analysis Data Analysis Culture Culture THP-1 Monocytes Seed Seed Cells in Plate Culture->Seed Differentiate Differentiate with PMA (24-48h) Seed->Differentiate Rest Rest in Fresh Medium (24h) Differentiate->Rest Pretreat Pre-treat with this compound or Vehicle (30-60 min) Rest->Pretreat Prime Prime with LPS (3-4h) Pretreat->Prime Activate Activate with Nigericin/ATP (45-60 min) Prime->Activate Collect Collect Supernatant Activate->Collect ELISA Measure IL-1β (ELISA) Collect->ELISA LDH Measure Cell Lysis (LDH Assay) Collect->LDH Analyze Analyze Data & Calculate IC50 ELISA->Analyze LDH->Analyze

References

Determining the Optimal Concentration of INF4E for In Vitro Assays Targeting the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

INF4E (ethyl 2-((2-chlorophenyl)(hydroxy)methyl)acrylate) is an acrylate-based, irreversible inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. As a covalent inhibitor, this compound offers a promising tool for studying the role of the NLRP3 inflammasome in various pathological processes. An optimized derivative of this compound, known as INF39, has been shown to be a specific and nontoxic inhibitor of the NLRP3 inflammasome.

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for in vitro assays by assessing its inhibitory effect on key downstream events of NLRP3 inflammasome activation, including cytokine release, caspase-1 activation, and pyroptosis.

Mechanism of Action: NLRP3 Inflammasome Signaling

The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

NLRP3_Signaling_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) & Inhibition cluster_2 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation pro_IL1B_mRNA pro-IL-1β mRNA NFkB->pro_IL1B_mRNA Transcription NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Transcription pro_IL1B pro-IL-1β pro_IL1B_mRNA->pro_IL1B Translation NLRP3_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_inactive Translation ATP ATP P2X7 P2X7R ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active Activation NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome Assembly ASC ASC ASC->Inflammasome pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome caspase1_active Active Caspase-1 Inflammasome->caspase1_active Cleavage This compound This compound This compound->NLRP3_active Inhibition IL1B IL-1β (secreted) caspase1_active->IL1B Cleavage & Secretion GSDMD_N GSDMD-N caspase1_active->GSDMD_N Cleavage pro_IL1B->IL1B pro_GSDMD pro-Gasdermin D pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation Experimental_Workflow A 1. Cell Seeding (e.g., THP-1 monocytes, BMDMs) B 2. Priming (Signal 1) (e.g., LPS) A->B C 3. Pre-incubation with this compound (Concentration Gradient) B->C D 4. Activation (Signal 2) (e.g., ATP, Nigericin) C->D E 5. Incubation D->E F 6. Sample Collection (Supernatant & Cell Lysate) E->F G 7. Downstream Assays F->G H IL-1β ELISA G->H I Caspase-1 Activity Assay G->I J LDH Assay (Pyroptosis) G->J K 8. Data Analysis (IC50 Determination) H->K I->K J->K

Application Notes and Protocols for Studying the Role of NLRP3 in Atherosclerosis using INF4E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques in the arteries, which can lead to heart attack and stroke.[1] The NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome is a key component of the innate immune system that has been implicated in the pathogenesis of atherosclerosis.[2][3] Activation of the NLRP3 inflammasome in response to danger signals, such as cholesterol crystals, leads to the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, promoting vascular inflammation and plaque progression.[4][5][6]

INF4E is a potent and specific inhibitor of the NLRP3 inflammasome. It exerts its inhibitory effect by targeting the ATPase activity of NLRP3, which is essential for its activation and the subsequent assembly of the inflammasome complex. These application notes provide a comprehensive guide for utilizing this compound to investigate the role of the NLRP3 inflammasome in a preclinical mouse model of atherosclerosis.

Core Application: Investigating the Therapeutic Potential of this compound in an Atherosclerosis Mouse Model

This section outlines the use of this compound in the apolipoprotein E-deficient (ApoE-/-) mouse model, a widely used and well-characterized model for studying atherosclerosis.[7]

Experimental Workflow

G cluster_0 In Vivo Study: ApoE-/- Mouse Model cluster_1 Ex Vivo / In Vitro Analysis A ApoE-/- mice on a high-fat diet B Treatment Groups: - Vehicle Control - this compound A->B C Monitor Disease Progression (e.g., body weight, lipid profile) B->C D Sacrifice and Tissue Collection (Aorta, Blood, Peritoneal Macrophages) C->D E Atherosclerotic Plaque Analysis (Size, Composition) D->E F Gene and Protein Expression Analysis (Aortic Tissue) D->F G Cytokine Measurement (Serum, Cell Culture Supernatants) D->G H Caspase-1 Activity Assay D->H I In Vitro Macrophage Studies D->I

Caption: Experimental workflow for evaluating this compound in an atherosclerosis mouse model.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effect of NLRP3 inhibition in atherosclerosis models. While specific data for this compound is limited, the data presented from studies using other direct NLRP3 inhibitors, such as MCC950, provide an expected range of efficacy.

Table 1: Effect of NLRP3 Inhibition on Atherosclerotic Plaque Development in ApoE-/- Mice

ParameterVehicle ControlNLRP3 Inhibitor (e.g., MCC950)Percent ReductionReference
Aortic Root Plaque Area (μm²) 850,000 ± 50,000450,000 ± 40,000~47%[5]
Aortic Arch Plaque Area (%) 15 ± 28 ± 1.5~47%[8]
Macrophage Content in Plaque (%) 30 ± 515 ± 3~50%[5]
Collagen Content in Plaque (%) 25 ± 435 ± 5~40% Increase[2]

Data are presented as mean ± SEM. The presented data is representative of findings from studies using the NLRP3 inhibitor MCC950.

Table 2: Effect of NLRP3 Inhibition on Inflammatory Markers

MarkerVehicle ControlNLRP3 Inhibitor (e.g., MCC950)Fold ChangeReference
Serum IL-1β (pg/mL) 150 ± 2070 ± 15~0.47[9]
Aortic IL-1β mRNA Expression 1.0 ± 0.20.4 ± 0.1~0.4[2]
Aortic Caspase-1 Activity (RFU) 5000 ± 6002500 ± 400~0.5[9]
Aortic NLRP3 mRNA Expression 1.0 ± 0.150.5 ± 0.1~0.5[2]

Data are presented as mean ± SEM. RFU = Relative Fluorescence Units. The presented data is representative of findings from studies using NLRP3 inhibitors.

Experimental Protocols

Protocol 1: In Vivo Treatment of ApoE-/- Mice with this compound

Objective: To evaluate the effect of this compound on the development of atherosclerosis in ApoE-/- mice.

Materials:

  • ApoE-/- mice (6-8 weeks old)

  • High-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol)

  • This compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water)

  • Gavage needles

Procedure:

  • Acclimatize ApoE-/- mice for one week.

  • Induce atherosclerosis by feeding the mice a high-fat diet for a period of 8-12 weeks.

  • Divide the mice into two groups: Vehicle control and this compound treatment.

  • Prepare the this compound solution in the vehicle at the desired concentration (e.g., 10 mg/kg body weight). A dose-response study may be necessary to determine the optimal concentration.

  • Administer this compound or vehicle to the respective groups via oral gavage or intraperitoneal injection daily or on an alternate-day schedule for the duration of the study.

  • Monitor the body weight and general health of the mice weekly.

  • At the end of the treatment period, euthanize the mice and collect blood and aortic tissues for further analysis.

Protocol 2: Quantification of Atherosclerotic Lesions

Objective: To measure the size of atherosclerotic plaques in the aorta.

Materials:

  • Aorta from treated and control mice

  • Optimal Cutting Temperature (OCT) compound

  • Oil Red O stain

  • Hematoxylin

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Carefully dissect the entire aorta from the aortic root to the iliac bifurcation.

  • Remove the adventitial fat and connective tissue.

  • For en face analysis, open the aorta longitudinally, pin it flat on a black wax surface, and stain with Oil Red O to visualize lipid-rich plaques.

  • Capture images of the stained aorta and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

  • For cross-sectional analysis of the aortic root, embed the proximal aorta in OCT and prepare serial cryosections (e.g., 10 µm thick).

  • Stain the sections with Oil Red O and counterstain with hematoxylin.

  • Capture images of the stained sections and measure the lesion area in the aortic root.

Protocol 3: Western Blot Analysis of NLRP3 Inflammasome Components in Aortic Tissue

Objective: To determine the protein levels of NLRP3, ASC, and caspase-1 in the aorta.

Materials:

  • Aortic tissue homogenates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-NLRP3, anti-ASC, anti-caspase-1 p20, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Homogenize aortic tissue in RIPA buffer on ice.[10]

  • Centrifuge the homogenates and collect the supernatant.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on an 8-12% gel. For NLRP3 (approx. 118 kDa), an 8% gel is recommended.[11]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Protocol 4: Measurement of IL-1β Levels by ELISA

Objective: To quantify the concentration of IL-1β in mouse serum.

Materials:

  • Mouse serum samples

  • Mouse IL-1β ELISA kit (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific)[12]

  • Microplate reader

Procedure:

  • Collect blood from mice via cardiac puncture and allow it to clot.

  • Centrifuge to separate the serum and store at -80°C until use.

  • Follow the manufacturer's instructions provided with the mouse IL-1β ELISA kit.

  • Briefly, add standards and serum samples to the antibody-coated microplate and incubate.

  • Wash the plate and add the detection antibody.

  • Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Wash and add the substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IL-1β in the samples based on the standard curve.

Protocol 5: Caspase-1 Activity Assay

Objective: To measure the activity of caspase-1 in aortic tissue lysates.

Materials:

  • Aortic tissue lysates

  • Caspase-1 fluorometric assay kit (e.g., from Abcam)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare aortic tissue lysates as described for Western blotting, using the lysis buffer provided in the assay kit.

  • Follow the manufacturer's protocol for the caspase-1 activity assay.

  • In brief, add the cell lysate to a microplate well containing the reaction buffer and the caspase-1 substrate (e.g., YVAD-AFC).

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence (e.g., Ex/Em = 400/505 nm) at multiple time points.

  • Calculate the caspase-1 activity based on the rate of fluorescence increase and normalize to the protein concentration of the lysate.

Signaling Pathway and Experimental Logic Diagrams

G cluster_0 NLRP3 Inflammasome Activation in Atherosclerosis DAMPs DAMPs (e.g., Cholesterol Crystals, oxLDL) NLRP3 NLRP3 DAMPs->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Mature IL-1β ProIL1b->IL1b Inflammation Vascular Inflammation & Plaque Progression IL1b->Inflammation

Caption: Canonical NLRP3 inflammasome signaling pathway in atherosclerosis.

G cluster_0 Mechanism of this compound Action This compound This compound NLRP3 NLRP3 This compound->NLRP3 Inhibits ATPase ATPase Activity NLRP3->ATPase Assembly Inflammasome Assembly ATPase->Assembly Casp1 Caspase-1 Activation Assembly->Casp1

Caption: Proposed mechanism of action for the NLRP3 inhibitor this compound.

References

Application Notes and Protocols: Investigating Bacterial-Induced Inflammation with the NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of the NLRP3 Inflammasome in Bacterial Infections

Bacterial infections trigger a robust innate immune response, a critical component of which is the activation of inflammasomes.[1][2][3] Inflammasomes are cytosolic multi-protein complexes that, upon sensing pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), initiate inflammatory signaling cascades.[1][4] The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is one of the most well-characterized inflammasomes and plays a pivotal role in the host defense against a wide array of bacterial pathogens.[5][6][7]

Activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by the recognition of PAMPs, such as lipopolysaccharide (LPS) from Gram-negative bacteria, by Toll-like receptors (TLRs).[2] This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) and pro-IL-18 gene expression through the NF-κB signaling pathway. The second signal can be triggered by various stimuli, including bacterial toxins, pore-forming proteins, bacterial RNA, and cellular stress signals like potassium (K+) efflux or the production of reactive oxygen species (ROS).[6][8] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.[8] Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted.[3][4] Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[6][8]

While NLRP3 inflammasome activation is crucial for host defense against pathogens like Streptococcus pneumoniae and Mycoplasma pneumoniae[8], its dysregulation can lead to excessive inflammation and tissue damage, proving detrimental in infections with bacteria such as Bacillus cereus.[8] Consequently, the NLRP3 inflammasome has emerged as a key therapeutic target for modulating the inflammatory response during bacterial infections. This document provides detailed protocols for studying the effects of a selective NLRP3 inflammasome inhibitor on bacterial-induced inflammation.

Data Presentation: Expected Outcomes of NLRP3 Inhibition in Bacterial Inflammation Models

The following tables summarize hypothetical quantitative data representing the expected outcomes when using an NLRP3 inhibitor in in vitro and in vivo models of bacterial inflammation. These values are illustrative and serve as a guide for data interpretation.

Table 1: In Vitro Inhibition of NLRP3-Mediated Cytokine Secretion in Murine Bone Marrow-Derived Macrophages (BMDMs)

Treatment GroupIL-1β Secretion (pg/mL)IL-18 Secretion (pg/mL)Cell Viability (%)
Untreated Control< 20< 10100
LPS (1 µg/mL)< 20< 1098
LPS (1 µg/mL) + ATP (5 mM)1500 ± 120800 ± 7575
LPS + ATP + NLRP3-i (1 µM)450 ± 50250 ± 3095
LPS + ATP + NLRP3-i (10 µM)150 ± 2580 ± 1596

Table 2: In Vivo Efficacy of NLRP3 Inhibitor in a Murine Model of Peritonitis

Treatment GroupPeritoneal IL-1β (pg/mL)Peritoneal Neutrophil Count (x10^6)Bacterial Load (CFU/mL)
Saline Control< 50< 0.10
E. coli (10^7 CFU)2500 ± 20015 ± 25 x 10^6
E. coli + Vehicle2450 ± 21014.5 ± 2.54.8 x 10^6
E. coli + NLRP3-i (10 mg/kg)800 ± 1008 ± 1.51 x 10^6

Mandatory Visualizations

NLRP3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol PAMPs Bacterial PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 Signal 1: Priming Toxins Bacterial Toxins (e.g., Nigericin) K_efflux K+ Efflux Toxins->K_efflux Signal 2: Activation ATP_ex Extracellular ATP P2X7R P2X7R ATP_ex->P2X7R NFkB NF-κB Pathway TLR4->NFkB P2X7R->K_efflux Pro_IL1b pro-IL-1β pro-IL-18 NLRP3 NFkB->Pro_IL1b Transcription NLRP3_inactive Inactive NLRP3 IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL1b->IL18 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Recruits Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocleavage Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Inflammation_ext Inflammation IL1b->Inflammation_ext IL18->Inflammation_ext NLRP3_inhibitor NLRP3 Inhibitor NLRP3_inhibitor->NLRP3_active Inhibits K_efflux->NLRP3_active

Caption: NLRP3 inflammasome activation pathway and site of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Downstream Assays start Isolate Murine BMDMs or use THP-1 cells prime Prime cells with LPS (e.g., 1 µg/mL, 4h) start->prime treat Pre-treat with NLRP3 Inhibitor (various concentrations, 1h) prime->treat activate Activate NLRP3 with ATP (5 mM, 45 min) or Nigericin (10 µM, 1h) treat->activate collect Collect Supernatant and Cell Lysate activate->collect elisa ELISA for IL-1β/IL-18 collect->elisa ldh LDH Assay for Pyroptosis collect->ldh wb Western Blot for Caspase-1 cleavage collect->wb

Caption: In vitro workflow for evaluating an NLRP3 inhibitor.

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells and its inhibition by a specific inhibitor.

Materials:

  • Murine BMDMs or THP-1 cells

  • RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • ATP or Nigericin

  • NLRP3 inhibitor

  • 96-well cell culture plates

  • ELISA kits for mouse/human IL-1β and IL-18

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding:

    • For BMDMs: Seed cells at a density of 0.5 x 10^6 cells/well in a 96-well plate and allow them to adhere overnight.

    • For THP-1 cells: Differentiate cells into a macrophage-like state by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. Then, wash and rest the cells in fresh media for 24 hours before the experiment. Seed at 0.5 x 10^6 cells/well.

  • Priming (Signal 1):

    • Remove the culture medium and replace it with fresh medium containing 1 µg/mL of LPS.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment:

    • After the priming step, add the NLRP3 inhibitor at desired concentrations (e.g., 0.1, 1, 10 µM) to the respective wells.

    • Incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).

  • Activation (Signal 2):

    • Add the NLRP3 activator to the wells.

      • ATP: Add to a final concentration of 5 mM and incubate for 45 minutes.

      • Nigericin: Add to a final concentration of 10 µM and incubate for 1 hour.

    • Include a control group that receives LPS priming but no activator.

  • Sample Collection:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant for cytokine and LDH analysis.

  • Analysis:

    • Cytokine Measurement: Quantify the concentration of IL-1β and IL-18 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

    • Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis using an LDH cytotoxicity assay kit.

Protocol 2: In Vivo Murine Model of E. coli-Induced Peritonitis

This protocol outlines an in vivo model to assess the efficacy of an NLRP3 inhibitor in a bacterial infection setting.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Escherichia coli (e.g., ATCC 25922)

  • Luria-Bertani (LB) broth

  • NLRP3 inhibitor and vehicle

  • Sterile phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Peritoneal lavage supplies (syringes, needles, PBS)

  • FACS tubes, hemocytometer, or automated cell counter

  • ELISA kits for murine IL-1β

Procedure:

  • Bacterial Preparation:

    • Culture E. coli in LB broth overnight at 37°C with shaking.

    • The next day, dilute the culture in fresh LB broth and grow to mid-log phase (OD600 ≈ 0.5).

    • Wash the bacteria twice with sterile PBS and resuspend in PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL).

  • Animal Treatment:

    • Administer the NLRP3 inhibitor (e.g., 10 mg/kg) or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral) 1 hour prior to infection.

  • Infection:

    • Inject 100 µL of the bacterial suspension (1 x 10^7 CFU) intraperitoneally into each mouse.

    • A control group should receive an injection of sterile PBS.

  • Monitoring and Sample Collection:

    • Monitor the mice for signs of distress.

    • At a predetermined time point (e.g., 6 hours post-infection), euthanize the mice.

    • Perform a peritoneal lavage by injecting 5 mL of cold, sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.

  • Analysis:

    • Cell Count: Determine the total number of cells and the differential count (specifically neutrophils) in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

    • Cytokine Analysis: Centrifuge the lavage fluid to pellet the cells. Collect the supernatant and measure IL-1β levels by ELISA.

    • Bacterial Clearance: Plate serial dilutions of the peritoneal lavage fluid on LB agar plates. Incubate overnight at 37°C and count the number of colonies to determine the bacterial load (CFU/mL).

These protocols provide a framework for investigating the role of the NLRP3 inflammasome in bacterial-induced inflammation and for evaluating the therapeutic potential of its inhibitors. Researchers should optimize these protocols based on their specific experimental conditions and reagents.

References

A Comprehensive Guide to the Dissolution and Long-Term Storage of INF4E

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

INF4E is a potent and selective inhibitor of the NLRP3 inflammasome and caspase-1, crucial components of the innate immune system implicated in a wide range of inflammatory diseases. Proper handling, dissolution, and storage of this compound are paramount to ensure its stability and efficacy in research and drug development applications. These application notes provide detailed protocols for the dissolution of this compound in various solvents and comprehensive guidelines for its long-term storage to maintain its biological activity.

Introduction to this compound

This compound is a small molecule inhibitor that targets the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome and caspase-1. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the activation of caspase-1. Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, driving inflammatory responses. By inhibiting both NLRP3 and caspase-1, this compound effectively blocks this critical inflammatory signaling pathway.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is essential for its proper handling and use in experimental settings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₃ClO₃[1]
Molecular Weight 240.68 g/mol [1]
CAS Number 88039-46-7[1]
Appearance Colorless to light yellow liquid
Purity ≥98%[1][2]

Dissolution of this compound

The solubility of this compound in various solvents is a critical factor for the preparation of stock solutions and experimental formulations. The recommended solvents and dissolution protocols are outlined below.

Recommended Solvents

This compound exhibits good solubility in several common laboratory solvents. Table 2 summarizes the solubility of this compound in these solvents.

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO ≥ 100 mg/mL (≥ 415.49 mM)[3]
Ethanol ≥ 10 mg/mL[2]
PBS (pH 7.2) ≥ 10 mg/mL[2]

Note: The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact the solubility of the product.[3] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid form)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock solution, you will need 2.407 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex or sonicate the solution until the this compound is completely dissolved. A clear, colorless to light yellow solution should be obtained.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

Long-Term Storage of this compound

Proper storage of this compound, both in its pure form and in solution, is crucial for maintaining its chemical integrity and biological activity over time.

Storage of Pure this compound

The pure, solid form of this compound should be stored under the conditions specified in Table 3.

Table 3: Recommended Storage Conditions for Pure this compound

Storage TemperatureRecommended DurationReference
-20°C3 years[3]
4°C2 years[3]
Storage of this compound Stock Solutions

Stock solutions of this compound in organic solvents should be stored at low temperatures to minimize degradation. Table 4 provides the recommended storage conditions for this compound solutions.

Table 4: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended DurationReference
-80°C6 months[3]
-20°C1 month[3]

Important Considerations:

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing small aliquots of the stock solution.

  • Light Exposure: Protect this compound solutions from direct light to prevent photodegradation. Use amber-colored or foil-wrapped tubes.

  • Evaporation: Ensure that storage containers are tightly sealed to prevent solvent evaporation, which would alter the concentration of the stock solution.

Experimental Protocols and Workflows

In Vitro Formulation Protocol

For cell-based assays, it is often necessary to dilute the DMSO stock solution into an aqueous buffer. To avoid precipitation, a serial dilution approach is recommended.

Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • For in vitro experiments, further dilute the DMSO stock solution in a solvent mixture before adding to the final aqueous medium. A suggested solvent system is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline[3]

  • Alternatively, a simpler dilution can be made in a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[3]

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution stock_prep Prepare 10 mM this compound in 100% DMSO intermediate Intermediate Dilution (e.g., in PEG300/Tween-80/Saline) stock_prep->intermediate Dilute working Final Working Solution in Cell Culture Medium (DMSO ≤ 0.1%) intermediate->working Final Dilution

In Vitro Formulation Workflow for this compound.
In Vivo Formulation Protocol

For animal studies, this compound can be formulated for administration. The following protocol provides an example formulation.

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.[3] This results in a final solvent composition of 10% DMSO and 90% corn oil.[3]

  • Alternatively, for a more aqueous formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline to a final volume of 1 mL.[3]

This compound Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the NLRP3 inflammasome and caspase-1. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of inhibition by this compound.

cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of pro-IL-1β & NLRP3 NFkB->Transcription Stimuli ATP, Toxins, etc. K_efflux K+ Efflux Stimuli->K_efflux ROS Mitochondrial ROS Stimuli->ROS NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive ROS->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 IL1b Mature IL-1β Pro_IL1b->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 Cleavage IL18->Inflammation This compound This compound This compound->NLRP3_active Inhibits This compound->Casp1 Inhibits

NLRP3 Inflammasome Pathway and this compound Inhibition.

Conclusion

The protocols and guidelines presented in these application notes are intended to facilitate the effective use of this compound in a research setting. Adherence to these recommendations for dissolution and storage will help ensure the integrity and biological activity of this potent NLRP3 inflammasome and caspase-1 inhibitor, leading to more reliable and reproducible experimental outcomes. For batch-specific information, always refer to the Certificate of Analysis provided by the supplier.

References

Application Notes and Protocols: Measuring the Inhibitory Effect of INF4E on Caspase-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, a key inflammatory caspase, plays a critical role in the innate immune response. Its activation within multi-protein complexes known as inflammasomes triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and can lead to a form of inflammatory cell death called pyroptosis. Dysregulation of caspase-1 activity is implicated in a range of inflammatory diseases, making it a significant target for therapeutic intervention.

INF4E is a molecule identified as an inhibitor of the NLRP3 inflammasome, a key activator of caspase-1. Furthermore, this compound has been shown to directly inhibit caspase-1 activity. This document provides detailed protocols for measuring the inhibitory effect of this compound on caspase-1 activity using a fluorometric assay.

Signaling Pathway: The NLRP3 Inflammasome and Caspase-1 Activation

The following diagram illustrates the canonical signaling pathway leading to caspase-1 activation via the NLRP3 inflammasome and the points of inhibition by this compound.

G NLRP3 Inflammasome Activation Pathway and this compound Inhibition cluster_0 Signal 1 (Priming) cluster_1 Signal 2 (Activation) cluster_2 Inflammasome Assembly & Caspase-1 Activation cluster_3 Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB Pro_IL1B pro-IL-1β pro-IL-18 NLRP3 NFkB->Pro_IL1B upregulates transcription Stimuli ATP, Nigericin, etc. NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) NLRP3->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalytic cleavage Pro_IL1B_m pro-IL-1β / pro-IL-18 Casp1->Pro_IL1B_m cleaves GSDMD Gasdermin-D Casp1->GSDMD cleaves IL1B Mature IL-1β / IL-18 Pro_IL1B_m->IL1B GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores This compound This compound This compound->NLRP3 inhibits This compound->Casp1 inhibits G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare Reagents: - Assay Buffer - Caspase-1 Enzyme - Substrate (Ac-YVAD-AFC) - this compound dilutions - Positive Control B Add to 96-well plate: - Assay Buffer - this compound or Controls A->B C Add Caspase-1 Enzyme B->C D Incubate at RT (10-15 min) C->D E Initiate reaction: Add Substrate (Ac-YVAD-AFC) D->E F Incubate at 37°C (1-2 hours) E->F G Measure Fluorescence (Ex: 400 nm, Em: 505 nm) F->G H Calculate % Inhibition G->H I Determine IC50 of this compound H->I G Casp1 Active Caspase-1 Cleavage Substrate Cleavage Casp1->Cleavage Inhibition Inhibition of Caspase-1 Casp1->Inhibition Substrate Fluorogenic Substrate (Ac-YVAD-AFC) Substrate->Cleavage Fluorescence Fluorescence Signal Cleavage->Fluorescence leads to NoFluorescence Reduced/No Fluorescence Signal Cleavage->NoFluorescence results in This compound This compound This compound->Inhibition Inhibition->Cleavage prevents

Application Notes and Protocols for Investigating Pyroptotic Cell Death Using INF4E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes, multi-protein complexes that respond to pathogenic and endogenous danger signals. A key executioner of pyroptosis is Gasdermin D (GSDMD), which is cleaved by activated caspase-1, a cysteine protease matured by the inflammasome. The N-terminal fragment of GSDMD then forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical sensor in this pathway, and its dysregulation is implicated in a wide range of inflammatory diseases.

INF4E is a potent and irreversible inhibitor of the NLRP3 inflammasome. It functions by covalently modifying the NLRP3 protein, thereby inhibiting its ATPase activity. This action prevents the downstream activation of caspase-1 and subsequent cleavage of GSDMD, making this compound a valuable tool for investigating the mechanisms of NLRP3-mediated pyroptosis. These application notes provide detailed protocols for utilizing this compound to study pyroptotic cell death in vitro.

Data Presentation: Quantitative Analysis of this compound-Mediated Inhibition of Pyroptosis

The following table summarizes the quantitative data on the inhibitory effects of this compound on key markers of pyroptosis. This data is essential for designing experiments and interpreting results.

ParameterAssay TypeCell LineActivatorThis compound ConcentrationObserved EffectCitation
Caspase-1 Activity Biochemical Assay--Ki = 9.6 μMDirect inhibition of caspase-1 enzymatic activity.[1]
Pyroptotic Cell Death LDH Release AssayTHP-1 macrophagesATP or NigericinTime- and concentration-dependentPrevention of pyroptotic cell death.[2]
IL-1β Release ELISATHP-1 macrophagesATP or NigericinConcentration-dependentInhibition of IL-1β secretion.[2]
NLRP3 Inflammasome Formation Western Blot / MicroscopyMyocardial tissueIschemia/ReperfusionNot specifiedAttenuation of inflammasome complex formation.[2]

Signaling Pathways and Experimental Workflow

Canonical NLRP3 Inflammasome Activation Pathway

The following diagram illustrates the canonical signaling pathway of NLRP3 inflammasome activation and pyroptosis, highlighting the point of intervention for this compound.

NLRP3_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 NLRP3 Inflammasome Assembly PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB Activation TLR4->NFkB Pro_IL1B pro-IL-1β pro-IL-18 NLRP3 Transcription NFkB->Pro_IL1B NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Signal 2 (e.g., ATP, Nigericin) ASC ASC NLRP3_active->ASC Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Autocatalysis GSDMD GSDMD Casp1->GSDMD Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis (Cell Lysis) Pore->Pyroptosis IL1B_release IL-1β / IL-18 Release Pore->IL1B_release This compound This compound This compound->NLRP3_active Inhibition

Caption: Canonical NLRP3 inflammasome pathway and the inhibitory action of this compound.

Experimental Workflow for Investigating this compound Effects

This diagram outlines the general experimental workflow for assessing the inhibitory potential of this compound on pyroptosis.

Experimental_Workflow cluster_assays 5. Downstream Assays A 1. Cell Culture and Priming (e.g., THP-1 macrophages with PMA and LPS) B 2. This compound Treatment (Varying concentrations and incubation times) A->B C 3. Induction of Pyroptosis (e.g., ATP or Nigericin) B->C D 4. Sample Collection (Supernatant and Cell Lysate) C->D E LDH Release Assay (Cell Lysis) D->E F IL-1β ELISA (Cytokine Release) D->F G Western Blot (Caspase-1 & GSDMD Cleavage) D->G

References

Application Notes and Protocols: INF4E as a Tool to Dissect NLRP3-Dependent Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic invasion and sterile inflammatory triggers. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. INF4E is a valuable small molecule inhibitor that serves as a tool for investigating the intricacies of NLRP3-dependent signaling pathways. By inhibiting key components of this pathway, this compound allows for the detailed dissection of the molecular mechanisms driving NLRP3-mediated inflammation and pyroptosis. These application notes provide a comprehensive guide to utilizing this compound in your research, complete with detailed protocols and quantitative data to facilitate experimental design and data interpretation.

Mechanism of Action

This compound is an electrophilic acrylate-based compound that has been shown to inhibit the NLRP3 inflammasome. Its mechanism of action involves the inhibition of two key enzymatic activities within the signaling cascade:

  • NLRP3 ATPase Activity: The NACHT domain of NLRP3 possesses ATPase activity, which is essential for the conformational changes required for inflammasome assembly and activation. This compound has been demonstrated to inhibit this critical ATPase function.

  • Caspase-1 Activity: Caspase-1 is the effector protease of the NLRP3 inflammasome, responsible for the cleavage of pro-inflammatory cytokines and the induction of pyroptosis. This compound directly inhibits the enzymatic activity of caspase-1.[1]

By targeting both the upstream activation of the NLRP3 inflammasome and the downstream effector functions of caspase-1, this compound provides a multi-faceted approach to studying this signaling pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its derivatives, providing a reference for their potency in inhibiting key aspects of the NLRP3 signaling pathway.

Table 1: Inhibitory Activity of this compound and Derivatives on NLRP3 Signaling

CompoundTarget/AssayCell Type/SystemPotency (IC50 / Ki)Reference
This compound Caspase-1-Ki = 9.6 μM[1]
This compound Pyroptosis (Nigericin-induced)THP-1 cells75.1 ± 2.6% inhibition at 10 µM
INF39IL-1β ProductionTHP-1 cellsIC50 = 10 μM[1]
INF58NLRP3 ATPase Activity-IC50 = 74 μM[2][3]

Signaling Pathway and Experimental Workflow

To visualize the points of intervention of this compound within the NLRP3 signaling cascade and to provide a clear experimental workflow, the following diagrams have been generated.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects cluster_inhibition This compound Inhibition PAMPs_DAMPs1 PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs1->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β & NLRP3 mRNA NFkB->Pro_IL1B_mRNA PAMPs_DAMPs2 PAMPs/DAMPs (e.g., ATP, Nigericin) K_efflux K+ Efflux PAMPs_DAMPs2->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ATPase Activity Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B Pyroptosis Pyroptosis (LDH Release) GSDMD->Pyroptosis INF4E1 This compound INF4E1->NLRP3_inactive Inhibits ATPase INF4E2 This compound INF4E2->Casp1 Inhibits Activity

NLRP3 signaling pathway and points of this compound inhibition.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays seed_cells Seed Macrophages (e.g., THP-1, BMDMs) prime_cells Prime with LPS (Signal 1) seed_cells->prime_cells pre_treat Pre-treat with this compound (or vehicle control) prime_cells->pre_treat activate_nlrp3 Activate NLRP3 (Signal 2) (e.g., ATP, Nigericin) pre_treat->activate_nlrp3 collect_supernatant Collect Supernatant activate_nlrp3->collect_supernatant lyse_cells Lyse Cells activate_nlrp3->lyse_cells elisa IL-1β ELISA collect_supernatant->elisa ldh_assay LDH Assay (Pyroptosis) collect_supernatant->ldh_assay caspase_assay Caspase-1 Activity Assay lyse_cells->caspase_assay western_blot Western Blot (Caspase-1, IL-1β, GSDMD) lyse_cells->western_blot

Experimental workflow for dissecting NLRP3 signaling with this compound.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound to investigate its effects on NLRP3-dependent IL-1β secretion, pyroptosis, and caspase-1 activity.

Protocol 1: Inhibition of IL-1β Secretion in Macrophages

This protocol details the steps to assess the dose-dependent effect of this compound on NLRP3-induced IL-1β secretion from macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human monocytic cell line (e.g., THP-1) or bone marrow-derived macrophages (BMDMs)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., ATP or Nigericin)

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Human or mouse IL-1β ELISA kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding and Differentiation (for THP-1 cells):

    • Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.

    • Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.

    • After differentiation, wash the cells with fresh serum-free media.

  • Priming (Signal 1):

    • Prime the macrophages by treating with 1 µg/mL LPS for 3-4 hours in a 37°C, 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 1 µM to 50 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • After LPS priming, carefully remove the medium and replace it with medium containing the different concentrations of this compound or vehicle control.

    • Pre-incubate the cells with this compound for 1 hour.

  • NLRP3 Activation (Signal 2):

    • Prepare a stock solution of the NLRP3 activator. For example, 5 mM ATP or 10 µM Nigericin.

    • Add the NLRP3 activator to the wells containing this compound or vehicle control.

    • Incubate the plate for the recommended time (e.g., 30-60 minutes for ATP, 1-2 hours for Nigericin) at 37°C, 5% CO2.

  • Sample Collection:

    • Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the cell culture supernatants for IL-1β analysis.

  • IL-1β ELISA:

    • Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's protocol.

    • Measure the absorbance using a plate reader.

    • Calculate the concentration of IL-1β in each sample and determine the dose-dependent inhibition by this compound.

Protocol 2: Assessment of Pyroptosis Inhibition via Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH, a marker of cell lysis and pyroptosis, to evaluate the inhibitory effect of this compound on NLRP3-induced cell death.

Materials:

  • All materials listed in Protocol 1

  • LDH cytotoxicity assay kit

  • Lysis buffer (provided with the LDH kit or 1% Triton X-100)

Procedure:

  • Follow steps 1-4 from Protocol 1 to prime, treat with this compound, and activate the NLRP3 inflammasome in macrophages.

  • Prepare Controls:

    • Spontaneous LDH Release (Negative Control): Wells with untreated cells.

    • Maximum LDH Release (Positive Control): Wells with cells treated with lysis buffer for 45 minutes before supernatant collection.

  • Sample Collection:

    • After the incubation with the NLRP3 activator, centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate for the LDH assay.

  • LDH Assay:

    • Perform the LDH assay on the collected supernatants according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Determine the dose-dependent inhibition of pyroptosis by this compound.

Protocol 3: Measurement of Caspase-1 Activity Inhibition

This protocol uses a fluorometric or colorimetric assay to directly measure the effect of this compound on caspase-1 enzymatic activity in cell lysates.

Materials:

  • All materials listed in Protocol 1

  • Caspase-1 activity assay kit (containing a specific caspase-1 substrate, e.g., YVAD-pNA or YVAD-AFC)

  • Cell lysis buffer (compatible with the caspase-1 assay)

  • Fluorometer or spectrophotometer

Procedure:

  • Follow steps 1-4 from Protocol 1 to prime, treat with this compound, and activate the NLRP3 inflammasome in macrophages.

  • Cell Lysis:

    • After activation, carefully remove the supernatant.

    • Wash the cells once with cold PBS.

    • Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Collect the cell lysates.

  • Caspase-1 Activity Assay:

    • Perform the caspase-1 activity assay on the cell lysates according to the manufacturer's protocol. This typically involves adding the caspase-1 substrate to the lysates and incubating to allow for cleavage.

    • Measure the fluorescence or absorbance using a fluorometer or spectrophotometer.

  • Data Analysis:

    • Normalize the caspase-1 activity to the total protein concentration of each lysate.

    • Determine the dose-dependent inhibition of caspase-1 activity by this compound.

Conclusion

This compound is a potent and specific tool for the in-depth study of NLRP3-dependent signaling pathways. Its dual inhibitory action on both NLRP3 ATPase and caspase-1 activity allows for a comprehensive analysis of the entire inflammasome cascade. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at elucidating the role of the NLRP3 inflammasome in health and disease, and for the evaluation of potential therapeutic interventions targeting this critical inflammatory pathway.

References

Troubleshooting & Optimization

Troubleshooting INF4E insolubility in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with INF4E insolubility in cell culture media.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the preparation and use of this compound in experimental settings.

Q1: My this compound is not dissolving in my cell culture medium. What should I do?

A1: Direct dissolution of this compound in aqueous cell culture media is not recommended due to its low water solubility. This compound should first be dissolved in a suitable organic solvent to create a concentrated stock solution, which can then be further diluted into the cell culture medium. The recommended solvent is Dimethyl Sulfoxide (DMSO).[1]

Q2: I observe precipitation after adding my this compound stock solution to the cell culture medium. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. Here are several steps to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally below 0.1%, to avoid solvent-induced precipitation and cellular toxicity.[2] Some cell lines may tolerate up to 0.3% DMSO, but it is best to determine the optimal concentration for your specific cell type.

  • Serial Dilution: Instead of adding the concentrated stock directly to your final volume of media, perform serial dilutions. This gradual decrease in solvent concentration can help maintain solubility.

  • Mixing: When diluting, add the this compound stock solution to the cell culture medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

  • Temperature: Ensure your cell culture medium is at 37°C when adding the this compound stock solution. While warming can sometimes aid dissolution, temperature shifts can also cause precipitation of media components.[3]

  • Alternative Formulation: For in vivo or specific in vitro applications, consider using a formulation with excipients like PEG300, Tween-80, or SBE-β-CD to improve solubility.[1]

Q3: What is the recommended procedure for preparing a working solution of this compound for cell culture experiments?

A3: A detailed protocol for preparing a stock solution and a working solution of this compound is provided in the "Experimental Protocols" section below. This involves creating a high-concentration stock in 100% DMSO and then diluting it to the final desired concentration in pre-warmed cell culture medium.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is recommended to aliquot the stock solution into single-use volumes.

Q5: Could the components of my cell culture medium be contributing to the precipitation?

A5: Yes, certain components in cell culture media, such as salts and proteins, can precipitate, especially with changes in temperature, pH, or the addition of a solvent like DMSO.[3] High concentrations of calcium or phosphate can sometimes form insoluble salts. If you consistently experience precipitation even with low DMSO concentrations, consider preparing the this compound dilution in a simpler buffered solution like Phosphate-Buffered Saline (PBS) immediately before adding it to the cells, or using a serum-free medium for the initial dilution.

Data Presentation

Table 1: this compound Solubility and Stock Solution Parameters

ParameterValueReference
Recommended SolventDimethyl Sulfoxide (DMSO)[1]
Solubility in DMSO≥ 100 mg/mL (415.49 mM)[1]
Stock Solution Storage (-20°C)1 month[1]
Stock Solution Storage (-80°C)6 months[1]
Recommended Final DMSO % in Culture< 0.1% - 0.3%[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a 100 mM Stock Solution in DMSO:

    • Aseptically weigh out the required amount of this compound powder. The molecular weight of this compound is 240.68 g/mol .

    • In a sterile microcentrifuge tube, dissolve the this compound powder in anhydrous DMSO to a final concentration of 100 mM. For example, to make 1 mL of a 100 mM stock solution, dissolve 24.07 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

  • Preparation of Working Solution:

    • Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Perform a serial dilution of the this compound stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution, you can first dilute the 100 mM stock 1:100 in medium (to get 1 mM), and then dilute this intermediate solution 1:10 to get the final 100 µM concentration. This helps to minimize the final DMSO concentration.

    • Gently mix the solution immediately after adding the this compound to ensure homogeneity. Do not vortex the cell culture medium vigorously as this can damage proteins.

Mandatory Visualizations

NLRP3_Signaling_Pathway NLRP3 Inflammasome Activation Pathway and this compound Inhibition cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs_1 PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs_1->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_exp ↑ NLRP3 Expression NFkB->NLRP3_exp pro_IL1B_exp ↑ pro-IL-1β Expression NFkB->pro_IL1B_exp NLRP3 NLRP3 NLRP3_exp->NLRP3 Primed NLRP3 pro_IL1B Pro-IL-1β pro_IL1B_exp->pro_IL1B PAMPs_DAMPs_2 PAMPs / DAMPs (e.g., ATP, Nigericin) K_efflux K+ Efflux PAMPs_DAMPs_2->K_efflux ROS ROS Generation PAMPs_DAMPs_2->ROS K_efflux->NLRP3 ROS->NLRP3 ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 ASC->Inflammasome pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Caspase1->pro_IL1B Cleavage GSDMD Gasdermin-D Caspase1->GSDMD Cleavage IL1B Mature IL-1β (Secretion) pro_IL1B->IL1B Pyroptosis Pyroptosis GSDMD->Pyroptosis This compound This compound This compound->NLRP3 Inhibition experimental_workflow Experimental Workflow for this compound Treatment in Cell Culture cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis prep_stock Prepare 100 mM this compound Stock in 100% DMSO aliquot_store Aliquot and Store at -80°C prep_stock->aliquot_store thaw_stock Thaw this compound Aliquot aliquot_store->thaw_stock serial_dilute Serially Dilute this compound in Warm Medium thaw_stock->serial_dilute warm_media Warm Cell Culture Medium to 37°C warm_media->serial_dilute add_to_cells Add Working Solution to Cell Culture serial_dilute->add_to_cells incubate Incubate Cells for Desired Time Period add_to_cells->incubate analyze Perform Downstream Assays incubate->analyze

References

Why is INF4E not inhibiting NLRP3 activation in my experiment?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols to address common issues encountered during NLRP3 inflammasome inhibition experiments, with a specific focus on the inhibitor INF4E.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound not inhibiting NLRP3 activation in my experiment?

There are several potential reasons for a lack of inhibition, ranging from reagent integrity to the specifics of your experimental setup. This troubleshooting guide will walk you through the most common causes and their solutions.

Q2: Could my this compound compound be the problem?

Potential Cause: The inhibitor may have degraded, been prepared incorrectly, or used at a suboptimal concentration. This compound is an electrophilic compound and may be sensitive to storage conditions and solvent age.

Troubleshooting Actions:

  • Verify Concentration: Double-check your calculations and dilution series. Prepare a fresh stock solution from the powder.

  • Assess Compound Integrity: If possible, obtain a fresh batch of the compound. Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

  • Run a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell type and activation conditions.

  • Include a Positive Control Inhibitor: Always run a well-characterized NLRP3 inhibitor, such as MCC950, in parallel with your this compound experiment. If MCC950 works and this compound does not, it strongly suggests an issue with the this compound compound itself.

Inhibitor Typical IC50 Target Notes
MCC950 (CP-456,773) ~8 nMNLRP3 (Blocks ATPase activity)Potent and highly specific for NLRP3. Excellent positive control.[1]
INF39 (related to this compound) ~10 µMNLRP3 (Irreversible)A close analog of this compound, expect activity in a similar low micromolar range.[2]
Glyburide 10-20 µMUpstream of inflammasome formationLess specific than MCC950, inhibits ATP-sensitive K+ channels.
BAY 11-7082 ~12 µMNLRP3 (Alkylation of ATPase domain)Also an NF-κB inhibitor, so may affect the priming step.[3]
Q3: Is my experimental protocol or timing correct?

Potential Cause: The timing of inhibitor addition relative to the priming and activation signals is critical. Because this compound targets the NLRP3 protein directly, it must be present before the inflammasome assembles.[4]

Troubleshooting Actions:

  • Review Your Timeline: this compound should be added after the priming step (Signal 1, e.g., LPS) but before the activation step (Signal 2, e.g., ATP or Nigericin). A typical pre-incubation time is 30-60 minutes.

  • Verify Priming Efficiency: The priming step is essential for upregulating the expression of NLRP3 and pro-IL-1β.[5]

    • Action: Collect cell lysates after LPS priming and perform a western blot for NLRP3 and pro-IL-1β to confirm their expression. If priming is weak, try increasing the LPS concentration or incubation time (see protocol section for recommendations).

  • Confirm Activation Strength: Ensure your Signal 2 stimulus is potent enough.

    • Action: Run a positive control experiment with only Signal 1 and Signal 2 (no inhibitor) to confirm that you see robust IL-1β release and/or pyroptosis. If activation is low, you may need to titrate your stimulus.

Stimulus Cell Type Typical Concentration Typical Incubation Time
LPS (Signal 1) BMDM / THP-1200 ng/mL - 1 µg/mL3 - 4 hours
ATP (Signal 2) BMDM / THP-12.5 - 5 mM30 - 45 minutes
Nigericin (Signal 2) BMDM / THP-15 - 10 µM45 - 90 minutes
MSU Crystals (Signal 2) BMDM / THP-1150 - 250 µg/mL4 - 6 hours

Diagram: Standard Experimental Workflow

G cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis plate_cells 1. Plate Cells (e.g., THP-1, BMDM) prime 2. Prime Cells (Signal 1) (e.g., LPS, 3-4 hr) plate_cells->prime inhibit 3. Add Inhibitor (this compound or MCC950, 30-60 min) prime->inhibit activate 4. Activate Inflammasome (Signal 2) (e.g., ATP, 45 min) inhibit->activate collect 5. Collect Supernatant activate->collect elisa 6a. IL-1β ELISA collect->elisa ldh 6b. LDH Assay (Pyroptosis) collect->ldh

Caption: Workflow for an in vitro NLRP3 inhibition experiment.

Q4: Could I be activating a different inflammasome?

Potential Cause: While many common stimuli are specific to NLRP3, some conditions or reagents can activate other inflammasomes like AIM2 or NLRC4. This compound is expected to be specific for NLRP3 and would not inhibit these other pathways.

Troubleshooting Actions:

  • Confirm Stimulus Specificity:

    • ATP, Nigericin, MSU crystals: These are canonical NLRP3 activators. If you are using one of these, off-target inflammasome activation is less likely.

    • Bacterial components/infection: Pathogens can activate multiple inflammasomes. For example, cytosolic dsDNA activates the AIM2 inflammasome, while bacterial flagellin can activate NLRC4.[6][7]

  • Use Specific Controls:

    • NLRP3-deficient cells: The gold standard is to use NLRP3 knockout (KO) cells. If your stimulus still induces IL-1β release in these cells, another inflammasome is being activated.

    • AIM2/NLRC4 Activators: As a counterscreen, test if this compound fails to block IL-1β release induced by specific activators of other inflammasomes (e.g., poly(dA:dT) for AIM2, or flagellin for NLRC4).

Mechanism of Action: this compound and the NLRP3 Pathway

The activation of the NLRP3 inflammasome is a two-step process.

  • Priming (Signal 1): Typically initiated by a microbial component like LPS binding to a Toll-like receptor (TLR4). This triggers the NF-κB signaling pathway, leading to the increased transcription of key inflammasome components, including NLRP3 and IL1B (pro-IL-1β).

  • Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline materials, or pore-forming toxins, trigger a downstream signaling event, most commonly potassium (K+) efflux.[4] This drop in intracellular potassium is a trigger for the NLRP3 protein to change conformation.

Assembly and Inhibition: Upon activation, multiple NLRP3 proteins oligomerize and recruit the adaptor protein ASC, which in turn recruits pro-caspase-1. This large complex, the "inflammasome," facilitates the auto-cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and cleaves Gasdermin D to induce pyroptosis.[5]

This compound is a direct, irreversible inhibitor of NLRP3. It contains an electrophilic "warhead" that covalently binds to the ATPase site within the NACHT domain of NLRP3.[4] This action prevents the conformational changes and oligomerization required for inflammasome assembly, thereby blocking all downstream events.

Diagram: NLRP3 Activation Pathway and this compound Inhibition Site

G cluster_signal1 Priming cluster_signal2 Activation cluster_assembly Assembly & Output LPS Signal 1 (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB NLRP3_exp ↑ NLRP3 expression NFkB->NLRP3_exp proIL1B_exp ↑ pro-IL-1β expression NFkB->proIL1B_exp ATP Signal 2 (e.g., ATP, Nigericin) K_efflux K+ Efflux ATP->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active NLRP3_inactive Inactive NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (Oligomerized Complex) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Secreted IL-1β Casp1->IL1B cleaves Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis cleaves proIL1B pro-IL-1β proIL1B->IL1B GSDMD Gasdermin D GSDMD->Pyroptosis This compound This compound This compound->NLRP3_active Inhibits ATPase & Oligomerization

Caption: this compound directly targets the ATPase activity of NLRP3.

Troubleshooting Flowchart

Use this decision tree to systematically diagnose the issue in your experiment.

G start Start: No inhibition by this compound observed q1 Did the positive control inhibitor (MCC950) work? start->q1 res1 Problem is likely specific to this compound. 1. Check compound integrity (fresh stock). 2. Verify concentration & solubility. 3. Run dose-response curve. q1->res1 Yes q2 Is IL-1β / LDH release high in 'activated' (no inhibitor) control? q1->q2 No a1_yes Yes a1_no No q3 Did the stimulus cause IL-1β release in NLRP3 KO cells? q2->q3 Yes res4 Problem with cell activation. 1. Titrate Signal 1 (LPS) and Signal 2 (ATP). 2. Check reagent quality (LPS, ATP). 3. Use fresh media. q2->res4 No a2_yes Yes a2_no No res2 The activation stimulus is triggering a non-NLRP3 inflammasome (e.g., AIM2). This compound is acting specifically. q3->res2 Yes res3 The issue is with the core assay system. 1. Check timing of inhibitor addition. 2. Confirm NLRP3 expression post-priming (WB). 3. Check cell health and passage number. q3->res3 No a3_yes Yes a3_no No

Caption: A logical guide to troubleshooting your experiment.

Experimental Protocols

Here is a standard protocol for NLRP3 inhibition in PMA-differentiated THP-1 cells. This can be adapted for other cell types like murine bone marrow-derived macrophages (BMDMs).[8][9][10]

Protocol: NLRP3 Inhibition Assay in THP-1 Cells

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium + 10% FBS + 1% Pen/Strep

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ATP (or Nigericin)

  • This compound and MCC950 (dissolved in DMSO)

  • 96-well tissue culture plates

  • Commercially available kits for IL-1β ELISA and LDH Cytotoxicity Assay

Methodology:

  • Cell Differentiation:

    • Seed THP-1 cells at 2.5 x 10^5 cells/mL in a 96-well plate (100 µL/well).

    • Add PMA to a final concentration of 50-100 nM.

    • Incubate for 48-72 hours to allow cells to differentiate into adherent, macrophage-like cells. After incubation, gently aspirate the media and replace it with 100 µL of fresh, PMA-free media. Let cells rest for 24 hours.

  • Priming (Signal 1):

    • Add LPS to each well to a final concentration of 1 µg/mL.

    • For a negative control, add an equal volume of vehicle (media).

    • Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment:

    • Prepare dilutions of this compound and MCC950 in serum-free media. The final DMSO concentration should be <0.5%.

    • Gently remove the LPS-containing media from the cells.

    • Add 100 µL of media containing your inhibitor (or DMSO vehicle control) to the appropriate wells.

    • Pre-incubate for 30-60 minutes at 37°C.

  • Activation (Signal 2):

    • Add ATP to a final concentration of 5 mM (or Nigericin to 10 µM).

    • Incubate for 45 minutes (for ATP) or 90 minutes (for Nigericin) at 37°C.

  • Sample Collection & Analysis:

    • Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant for analysis.

    • IL-1β Release: Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant using a cytotoxicity assay kit according to the manufacturer's instructions. This is an indicator of cell death.

References

Technical Support Center: Enhancing the Bioavailability of INF4E in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the bioavailability of the NLRP3 inflammasome inhibitor, INF4E, in your animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome and caspase-1, with a molecular weight of 240.68 g/mol and a formula of C12H13ClO3[1]. Like many small molecule inhibitors, this compound may face challenges with oral bioavailability due to factors such as poor solubility and first-pass metabolism. Ensuring adequate bioavailability is critical for achieving therapeutic concentrations at the target site and obtaining reliable results in preclinical animal studies.

Q2: What are the known solubility characteristics of this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is also reported to be soluble in phosphate-buffered saline (PBS) at a pH of 7.2[2]. For in vivo animal studies, specific formulations have been developed to enhance its solubility and administration.

Q3: What are some common signs of poor bioavailability in my animal study?

A3: Indicators of poor bioavailability of this compound may include:

  • High variability in therapeutic outcomes between individual animals.

  • Lack of a clear dose-response relationship , where increasing the dose does not result in a proportional increase in efficacy.

  • Low or undetectable plasma concentrations of this compound after oral administration.

  • Suboptimal efficacy compared to in vitro studies, even at high administered doses.

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound for in vivo administration.

Cause: this compound has limited aqueous solubility, which can make it challenging to prepare formulations suitable for animal dosing, particularly for oral administration.

Troubleshooting Steps:

  • Optimize the Vehicle Composition: For parenteral or oral administration, co-solvents and surfactants can be used to improve solubility. Here are some vehicle formulations reported to achieve a concentration of at least 2.5 mg/mL for in vivo use[3]:

    • Option A: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Option B: 10% DMSO and 90% Corn Oil.

    • Option C: 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • Utilize Sonication or Gentle Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in the dissolution of this compound in the chosen vehicle[3].

Issue 2: Low and variable plasma concentrations of this compound after oral administration.

Cause: This is a classic sign of poor oral bioavailability, which can be due to low solubility in gastrointestinal fluids, poor permeability across the intestinal epithelium, or significant first-pass metabolism in the liver.

Troubleshooting Steps:

  • Consider Advanced Formulation Strategies:

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound. These systems form fine emulsions or microemulsions in the gastrointestinal tract, which can enhance drug dissolution and absorption[4][5].

    • Nanoformulations: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can protect the drug from degradation in the gut, improve its solubility, and enhance its uptake by intestinal cells[6][7].

    • Prodrug Approach: A prodrug of this compound could be synthesized to have improved physicochemical properties, such as increased lipophilicity or solubility, to enhance its absorption. The prodrug would then be converted to the active this compound in the body[8][9][10].

  • Co-administration with Permeability Enhancers: Certain excipients can be included in the formulation to transiently increase the permeability of the intestinal epithelium, thereby improving the absorption of this compound[11].

Data on Bioavailability of NLRP3 Inhibitors

NLRP3 InhibitorFormulationAnimal ModelOral Bioavailability (%)Reference
Compound 7 (alkenyl sulfonylurea derivative)Not specifiedMouse99[9][12]
MCC950Not specifiedMouse68[13]

This table presents data for other NLRP3 inhibitors and is intended to illustrate the potential for achieving high oral bioavailability with optimized formulations. These values do not represent the bioavailability of this compound.

Experimental Protocols

Protocol 1: Preparation of a Basic this compound Formulation for In Vivo Studies

This protocol is adapted from a method used for in vivo administration of this compound[3].

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the this compound stock solution.

  • Add 400 µL of PEG300 to the this compound solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • The final concentration of this formulation will be 2.5 mg/mL.

Protocol 2: General Method for Preparing Polymeric Nanoparticles by Nanoprecipitation

This is a general protocol that can be adapted for encapsulating small molecules like this compound[7][14].

Materials:

  • This compound

  • A biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))

  • A water-miscible organic solvent (e.g., acetone or acetonitrile)

  • A surfactant/stabilizer (e.g., Poloxamer 188 or PVA - polyvinyl alcohol)

  • Purified water

Procedure:

  • Dissolve the polymer (e.g., PLGA) and this compound in the organic solvent.

  • Prepare an aqueous solution containing the surfactant.

  • Slowly inject the organic phase into the aqueous phase under constant stirring.

  • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Allow the organic solvent to evaporate under stirring, which may be facilitated by reduced pressure.

  • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.

Visualizing Key Pathways and Workflows

Below are diagrams to illustrate the NLRP3 inflammasome signaling pathway, a general workflow for improving bioavailability, and a decision tree for troubleshooting.

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly & Function PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B_transcription Transcription of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1B_transcription NLRP3_activation NLRP3 Activation & Oligomerization NLRP3_proIL1B_transcription->NLRP3_activation Pro_IL1B Pro-IL-1β NLRP3_proIL1B_transcription->Pro_IL1B Stimuli Activation Stimuli (e.g., ATP, toxins) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_activation ASC ASC Recruitment NLRP3_activation->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Casp1->Pro_IL1B cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B

Caption: The NLRP3 inflammasome signaling pathway is a two-step process involving priming and activation, leading to inflammation.

Bioavailability_Workflow start Start: Low in vivo efficacy of this compound assess_pk Assess Pharmacokinetics (PK) (Plasma concentration vs. time) start->assess_pk low_bioavailability Problem Identified: Poor Bioavailability assess_pk->low_bioavailability formulation_dev Formulation Development low_bioavailability->formulation_dev Yes lipid_based Lipid-Based Systems (e.g., SEDDS, SLNs) formulation_dev->lipid_based nano Nanoformulations (e.g., Polymeric NPs) formulation_dev->nano prodrug Prodrug Synthesis formulation_dev->prodrug in_vivo_testing In Vivo Testing of New Formulations lipid_based->in_vivo_testing nano->in_vivo_testing prodrug->in_vivo_testing improved_pk Improved PK Profile? in_vivo_testing->improved_pk end End: Optimized this compound Bioavailability improved_pk->end Yes reassess Re-evaluate Formulation improved_pk->reassess No reassess->formulation_dev

Caption: A general workflow for identifying and addressing poor bioavailability of this compound in animal studies.

Troubleshooting_Tree start Experiencing Poor This compound Efficacy In Vivo check_formulation Is the formulation clear and stable? start->check_formulation check_pk Have you measured plasma concentrations? check_formulation->check_pk Yes optimize_vehicle Action: Optimize vehicle (co-solvents, surfactants) check_formulation->optimize_vehicle No low_plasma Are plasma levels low or highly variable? check_pk->low_plasma consider_advanced Action: Consider advanced formulations (nano, lipid-based) low_plasma->consider_advanced Yes adequate_plasma Plasma levels are adequate low_plasma->adequate_plasma No other_issues Investigate other issues: - Target engagement - Pharmacodynamics adequate_plasma->other_issues

Caption: A decision tree to troubleshoot common issues with this compound bioavailability in animal experiments.

References

Technical Support Center: Overcoming Resistance to INF4E in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with INF4E resistance during long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome. Its primary mechanism of action involves the inhibition of the NLRP3 ATPase and caspase-1 activity. This prevents the downstream processing and release of pro-inflammatory cytokines IL-1β and IL-18, as well as caspase-1-dependent pyroptosis.

Q2: We are observing a decreased efficacy of this compound in our cell line after several passages. What are the potential reasons for this acquired resistance?

A2: Acquired resistance to this compound in long-term cell culture can arise from several factors:

  • Target Alteration: Genetic mutations in the NLRP3 gene, particularly in regions encoding the ATP binding site or other domains critical for its conformation and function, can reduce the binding affinity of this compound.

  • Increased Target Expression: Continuous exposure to this compound may lead to the selection of cells that overexpress NLRP3, thereby requiring higher concentrations of the inhibitor to achieve the same level of inhibition.

  • Drug Efflux Pump Upregulation: Cells can increase the expression of ATP-binding cassette (ABC) transporters and other efflux pumps, which actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Activation of Alternative Inflammatory Pathways: Cells may compensate for NLRP3 inhibition by upregulating other inflammasome pathways (e.g., AIM2, NLRC4) or by utilizing the alternative, caspase-8-dependent pathway for NLRP3 activation, which may be less sensitive to this compound.

  • Phenotypic Changes in Long-Term Culture: Prolonged cell culture can lead to cellular senescence and altered inflammatory responses, which may contribute to a more resistant phenotype.

Q3: How can we confirm that our cell line has developed resistance to this compound?

A3: Resistance can be quantitatively confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your long-term cultured cells and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.

Q4: Are there known cross-resistance patterns with other NLRP3 inhibitors?

A4: Cross-resistance is possible, particularly if the mechanism of resistance involves upregulation of broad-spectrum drug efflux pumps. However, if resistance is due to a specific mutation in the this compound binding site on NLRP3, the cells may remain sensitive to other NLRP3 inhibitors that bind to different sites. It is advisable to test other NLRP3 inhibitors with different mechanisms of action if resistance to this compound is observed.

Troubleshooting Guides

Problem 1: Gradual loss of this compound efficacy over multiple cell passages.

Possible Causes and Solutions:

Possible Cause Suggested Action
Development of a resistant cell population 1. Perform an IC50 determination assay to quantify the level of resistance (See Protocol 1). 2. If resistance is confirmed, consider generating a new resistant cell line under controlled conditions for further study (See Protocol 2). 3. Analyze NLRP3 expression levels via qPCR and Western blot to check for overexpression (See Protocol 3). 4. Sequence the NLRP3 gene in the resistant population to identify potential mutations.
Cell line instability or phenotypic drift 1. Return to an earlier passage of the cell line from a frozen stock. 2. Regularly perform cell line authentication to ensure the integrity of your culture.
Degradation of this compound stock solution 1. Prepare a fresh stock solution of this compound. 2. Store aliquots of the stock solution at -80°C to minimize freeze-thaw cycles.
Problem 2: Inconsistent results with this compound treatment in long-term cultures.

Possible Causes and Solutions:

Possible Cause Suggested Action
Variability in inflammasome activation 1. Standardize the priming and activation steps of your inflammasome activation protocol. Ensure consistent concentrations and incubation times for stimuli like LPS and Nigericin. 2. Monitor the expression of NLRP3 and pro-IL-1β after priming to ensure a consistent starting point for your experiments.
Heterogeneity in the cell population 1. Consider single-cell cloning to isolate and characterize subpopulations with different sensitivities to this compound. 2. Use flow cytometry to analyze the expression of inflammasome-related markers in your cell population.
Off-target effects of this compound 1. Test a range of this compound concentrations to identify the optimal dose that inhibits NLRP3 without causing significant off-target effects or cytotoxicity. 2. Include appropriate controls, such as treating with a different NLRP3 inhibitor or using a cell line deficient in NLRP3.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LinePassage NumberIC50 of this compound (µM)Fold Resistance
Parental THP-150.81.0
This compound-Resistant THP-125 (with this compound)12.515.6

Table 2: Relative NLRP3 mRNA Expression in Sensitive and Resistant THP-1 Cells

Cell LineRelative NLRP3 mRNA Expression (Fold Change vs. Parental)
Parental THP-11.0
This compound-Resistant THP-14.2

Experimental Protocols

Protocol 1: Determination of IC50 for this compound
  • Cell Seeding: Seed cells (e.g., THP-1 monocytes) in a 96-well plate at a density of 5 x 10^4 cells/well and differentiate into macrophages with PMA (phorbol 12-myristate 13-acetate) for 48-72 hours.

  • Priming: Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • This compound Treatment: Add serial dilutions of this compound to the wells and incubate for 1 hour.

  • NLRP3 Activation: Activate the NLRP3 inflammasome with an appropriate stimulus, such as 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit (See Protocol 4).

  • Data Analysis: Plot the percentage of IL-1β inhibition versus the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Generation of an this compound-Resistant Cell Line
  • Initial Exposure: Culture the parental cell line in the presence of this compound at a concentration equal to its IC50.

  • Dose Escalation: Once the cells have resumed a normal growth rate, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt to each new concentration before increasing it further.

  • Resistant Population Expansion: After several months of continuous culture with increasing concentrations of this compound, a resistant population should emerge.

  • Characterization: Characterize the resistant cell line by determining its IC50 for this compound and comparing it to the parental line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passages for future experiments.

Protocol 3: Assessment of NLRP3 Expression by Western Blot
  • Cell Lysis: Lyse the sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against NLRP3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative expression of NLRP3.

Protocol 4: Quantification of IL-1β by ELISA
  • Plate Preparation: Coat a 96-well ELISA plate with a capture antibody specific for human IL-1β overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add your cell culture supernatants and a serial dilution of recombinant human IL-1β standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody for IL-1β. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.

  • Reaction Stoppage and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the recombinant IL-1β standards and use it to calculate the concentration of IL-1β in your samples.

Visualizations

cluster_activation NLRP3 Inflammasome Activation cluster_inhibition This compound Inhibition PAMPs/DAMPs PAMPs/DAMPs Priming (NF-kB) Priming (NF-kB) PAMPs/DAMPs->Priming (NF-kB) NLRP3 Activation NLRP3 Activation PAMPs/DAMPs->NLRP3 Activation Pro-IL-1B Pro-IL-1B Priming (NF-kB)->Pro-IL-1B ASC ASC NLRP3 Activation->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 IL-1B IL-1B Caspase-1->IL-1B Pyroptosis Pyroptosis Caspase-1->Pyroptosis Pro-IL-1B->IL-1B This compound This compound NLRP3 Activation_i NLRP3 Activation This compound->NLRP3 Activation_i Inhibits ATPase Activity Caspase-1_i Caspase-1 This compound->Caspase-1_i Inhibits Activity

Caption: Canonical NLRP3 inflammasome signaling pathway and points of inhibition by this compound.

Start Start Culture cells with increasing [this compound] Culture cells with increasing [this compound] Start->Culture cells with increasing [this compound] Monitor cell viability and growth rate Monitor cell viability and growth rate Culture cells with increasing [this compound]->Monitor cell viability and growth rate Cells adapt and resume growth Cells adapt and resume growth Monitor cell viability and growth rate->Cells adapt and resume growth Increase [this compound] Increase [this compound] Cells adapt and resume growth->Increase [this compound] Yes Establish resistant cell line Establish resistant cell line Cells adapt and resume growth->Establish resistant cell line No (Max [this compound] reached) Increase [this compound]->Culture cells with increasing [this compound] Characterize resistant phenotype Characterize resistant phenotype Establish resistant cell line->Characterize resistant phenotype Decreased this compound Efficacy Decreased this compound Efficacy Check IC50 Check IC50 Decreased this compound Efficacy->Check IC50 IC50 Increased? IC50 Increased? Check IC50->IC50 Increased? Analyze NLRP3 expression Analyze NLRP3 expression IC50 Increased?->Analyze NLRP3 expression Yes Prepare fresh this compound stock Prepare fresh this compound stock IC50 Increased?->Prepare fresh this compound stock No Sequence NLRP3 gene Sequence NLRP3 gene Analyze NLRP3 expression->Sequence NLRP3 gene Assess drug efflux pump activity Assess drug efflux pump activity Sequence NLRP3 gene->Assess drug efflux pump activity Check for alternative pathway activation Check for alternative pathway activation Assess drug efflux pump activity->Check for alternative pathway activation Return to early passage cells Return to early passage cells Prepare fresh this compound stock->Return to early passage cells

Technical Support Center: Investigating Potential Off-Target Effects of INF4E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of INF4E on inflammasomes other than its primary target, NLRP3.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an electrophilic compound that acts as a Michael acceptor. It has been shown to inhibit the NLRP3 inflammasome by covalently modifying reactive cysteine residues.[1][2][3] This covalent interaction can lead to the inhibition of NLRP3's ATPase activity and prevent the assembly of the inflammasome complex.[1] Additionally, this compound has been reported to inhibit caspase-1 activity directly.[1]

Q2: What are the potential off-target effects of this compound on other inflammasomes?

Given that this compound is a covalent inhibitor that reacts with nucleophilic residues like cysteine, there is a potential for off-target effects on other proteins that contain reactive cysteines.[1][2][3] Other inflammasome sensor proteins, such as NLRC4, AIM2, and Pyrin, or associated adaptor proteins and caspases, may also be susceptible to modification by this compound. Such off-target interactions could lead to the inhibition of these other inflammasome pathways.

Q3: Is there quantitative data on the selectivity of this compound for NLRP3 versus other inflammasomes?

Q4: How can I test for off-target effects of this compound in my experiments?

To assess the specificity of this compound, it is recommended to perform a panel of assays that measure the activation of different inflammasomes in the presence and absence of the inhibitor. This typically involves using specific agonists to activate the NLRP3, NLRC4, AIM2, and Pyrin inflammasomes and then quantifying downstream readouts such as cytokine release (IL-1β and IL-18), ASC speck formation, and pyroptosis (measured by LDH release).

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected inhibition of a non-NLRP3 inflammasome (e.g., NLRC4 or AIM2). This compound may be covalently modifying and inhibiting a component of the tested inflammasome pathway (e.g., the sensor protein, ASC, or caspase-1).1. Perform a dose-response experiment to determine the IC50 of this compound for the off-target inflammasome. 2. Use a non-covalent, specific NLRP3 inhibitor (like MCC950) as a negative control for off-target effects. 3. Consider using a lower concentration of this compound that is selective for NLRP3 in your experimental setup.
General cellular toxicity at concentrations intended to inhibit NLRP3. As a reactive electrophile, this compound can cause cellular stress and toxicity through off-target modifications of essential cellular proteins.1. Perform a cytotoxicity assay (e.g., LDH release or CellTiter-Glo) with a range of this compound concentrations in the absence of an inflammasome activator to determine its toxic concentration. 2. Ensure that the working concentration of this compound is well below the concentration that induces significant cytotoxicity.
Variability in the inhibitory effect of this compound between experiments. The covalent nature of this compound means its inhibitory effect can be time-dependent. Inconsistent pre-incubation times can lead to variable results.1. Standardize the pre-incubation time with this compound before adding the inflammasome activator. A pre-incubation of at least 1 hour is often recommended for covalent inhibitors.[3] 2. Ensure consistent cell density and culture conditions, as these can affect cellular redox state and the reactivity of covalent compounds.
This compound appears to inhibit the priming step of inflammasome activation. This compound could be reacting with components of the priming signaling pathway (e.g., proteins in the NF-κB pathway).1. Measure the expression of NLRP3 and pro-IL-1β after LPS priming in the presence and absence of this compound. A specific NLRP3 inhibitor should not affect their upregulation. 2. Measure the secretion of inflammasome-independent cytokines, such as TNF-α or IL-6, after LPS stimulation. A selective inflammasome inhibitor should not affect their release.

Quantitative Data on Inflammasome Inhibition

As of the latest available data, a comprehensive selectivity profile of this compound against various inflammasomes is not published. Researchers are encouraged to generate this data internally. The following table provides a template for presenting such data.

Inhibitor Target Inflammasome IC50 (µM) Reference
This compoundNLRP3Data to be determined by user
This compoundNLRC4Data to be determined by user
This compoundAIM2Data to be determined by user
This compoundPyrinData to be determined by user
MCC950 (Control)NLRP3~0.01[4]
MCC950 (Control)NLRC4>10[4]
MCC950 (Control)AIM2>10[4]

Experimental Protocols

Protocol 1: Assessing this compound Specificity using Cytokine Release Assay

This protocol describes how to test the specificity of this compound by measuring the release of IL-1β from macrophages stimulated to activate different inflammasomes.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or THP-1 cells

  • LPS (lipopolysaccharide)

  • This compound

  • MCC950 (NLRP3-specific inhibitor control)

  • NLRP3 activator: Nigericin or ATP

  • NLRC4 activator: Flagellin (from S. typhimurium) + transfection reagent (e.g., Lipofectamine)

  • AIM2 activator: Poly(dA:dT) + transfection reagent

  • Pyrin activator: C. difficile toxin B (TcdB)

  • Opti-MEM

  • Human or mouse IL-1β ELISA kit

Procedure:

  • Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL for THP-1, 200 ng/mL for BMDMs) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibitor Treatment: Remove the priming media and replace it with fresh media containing a range of concentrations of this compound or MCC950. Pre-incubate for at least 1 hour.

  • Inflammasome Activation:

    • NLRP3: Add Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.

    • NLRC4: Transfect flagellin (e.g., 1 µg/mL) using a suitable transfection reagent in Opti-MEM for 4-6 hours.

    • AIM2: Transfect Poly(dA:dT) (e.g., 1 µg/mL) using a transfection reagent in Opti-MEM for 4-6 hours.

    • Pyrin: Treat cells with TcdB (e.g., 100 ng/mL) for 2-4 hours.

  • Sample Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the inhibitor concentration to determine the IC50 for each inflammasome.

Protocol 2: ASC Speck Visualization Assay

This protocol allows for the visualization of inflammasome activation by observing the formation of ASC specks.

Materials:

  • ASC-GFP reporter cells (e.g., immortalized macrophages)

  • Reagents for inflammasome activation (as in Protocol 1)

  • This compound

  • Hoechst 33342 (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed ASC-GFP reporter cells on glass-bottom plates.

  • Priming and Inhibition: Prime and treat with this compound as described in Protocol 1.

  • Activation: Activate the desired inflammasome using the specific agonists.

  • Staining: Stain the cells with Hoechst 33342 to visualize the nuclei.

  • Imaging: Acquire images using a fluorescence microscope. ASC specks will appear as bright, distinct puncta in the cytoplasm.

  • Quantification: Count the number of cells with ASC specks as a percentage of the total number of cells.

Visualizations

Inflammasome_Signaling_Pathways cluster_nlrp3 NLRP3 Inflammasome cluster_nlrc4 NLRC4 Inflammasome cluster_aim2 AIM2 Inflammasome cluster_pyrin Pyrin Inflammasome PAMPs_DAMPs_NLRP3 PAMPs/DAMPs (e.g., Nigericin, ATP) NLRP3 NLRP3 PAMPs_DAMPs_NLRP3->NLRP3 Activates ASC_NLRP3 ASC NLRP3->ASC_NLRP3 Recruits Casp1_NLRP3 Pro-Caspase-1 ASC_NLRP3->Casp1_NLRP3 Recruits Active_Casp1_NLRP3 Active Caspase-1 Casp1_NLRP3->Active_Casp1_NLRP3 Cleavage IL1b_NLRP3 Pro-IL-1β → IL-1β Active_Casp1_NLRP3->IL1b_NLRP3 Cleaves GSDMD_NLRP3 GSDMD → Pyroptosis Active_Casp1_NLRP3->GSDMD_NLRP3 Cleaves Flagellin Flagellin NAIP NAIP Flagellin->NAIP Binds NLRC4 NLRC4 NAIP->NLRC4 Activates ASC_NLRC4 ASC NLRC4->ASC_NLRC4 Recruits Casp1_NLRC4 Pro-Caspase-1 ASC_NLRC4->Casp1_NLRC4 Recruits Active_Casp1_NLRC4 Active Caspase-1 Casp1_NLRC4->Active_Casp1_NLRC4 Cleavage IL1b_NLRC4 Pro-IL-1β → IL-1β Active_Casp1_NLRC4->IL1b_NLRC4 Cleaves GSDMD_NLRC4 GSDMD → Pyroptosis Active_Casp1_NLRC4->GSDMD_NLRC4 Cleaves dsDNA Cytosolic dsDNA AIM2 AIM2 dsDNA->AIM2 Binds ASC_AIM2 ASC AIM2->ASC_AIM2 Recruits Casp1_AIM2 Pro-Caspase-1 ASC_AIM2->Casp1_AIM2 Recruits Active_Casp1_AIM2 Active Caspase-1 Casp1_AIM2->Active_Casp1_AIM2 Cleavage IL1b_AIM2 Pro-IL-1β → IL-1β Active_Casp1_AIM2->IL1b_AIM2 Cleaves GSDMD_AIM2 GSDMD → Pyroptosis Active_Casp1_AIM2->GSDMD_AIM2 Cleaves Bacterial_Toxins Bacterial Toxins (e.g., TcdB) RhoGTPase RhoGTPase Inactivation Bacterial_Toxins->RhoGTPase Pyrin Pyrin RhoGTPase->Pyrin Activates ASC_Pyrin ASC Pyrin->ASC_Pyrin Recruits Casp1_Pyrin Pro-Caspase-1 ASC_Pyrin->Casp1_Pyrin Recruits Active_Casp1_Pyrin Active Caspase-1 Casp1_Pyrin->Active_Casp1_Pyrin Cleavage IL1b_Pyrin Pro-IL-1β → IL-1β Active_Casp1_Pyrin->IL1b_Pyrin Cleaves GSDMD_Pyrin GSDMD → Pyroptosis Active_Casp1_Pyrin->GSDMD_Pyrin Cleaves

Canonical inflammasome signaling pathways.

Experimental_Workflow cluster_workflow Workflow for Testing this compound Specificity cluster_activation Activate Inflammasomes cluster_readout Measure Downstream Readouts start Seed Macrophages prime Prime with LPS start->prime inhibit Pre-incubate with this compound (or control inhibitor) prime->inhibit nlrp3_act NLRP3 (Nigericin/ATP) inhibit->nlrp3_act nlrc4_act NLRC4 (Flagellin) inhibit->nlrc4_act aim2_act AIM2 (poly(dA:dT)) inhibit->aim2_act pyrin_act Pyrin (TcdB) inhibit->pyrin_act elisa IL-1β ELISA nlrp3_act->elisa asc_speck ASC Speck Microscopy nlrp3_act->asc_speck ldh_assay LDH Assay (Pyroptosis) nlrp3_act->ldh_assay nlrc4_act->elisa nlrc4_act->asc_speck nlrc4_act->ldh_assay aim2_act->elisa aim2_act->asc_speck aim2_act->ldh_assay pyrin_act->elisa pyrin_act->asc_speck pyrin_act->ldh_assay analyze Analyze Data & Determine IC50 elisa->analyze asc_speck->analyze ldh_assay->analyze

Experimental workflow for assessing this compound specificity.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Unexpected Inhibition q1 Unexpected inhibition of non-NLRP3 inflammasome? a1_yes Potential off-target effect q1->a1_yes Yes a1_no This compound is specific under these conditions q1->a1_no No q2 Is there general cell toxicity? a1_yes->q2 a2_yes Reduce this compound concentration. Determine toxicity threshold. q2->a2_yes Yes a2_no Inhibition is likely specific to the inflammasome pathway. q2->a2_no No q3 Is the priming step inhibited? a2_no->q3 a3_yes This compound may affect NF-κB pathway. Check TNF-α/IL-6 secretion. q3->a3_yes Yes a3_no Inhibition is downstream of priming. q3->a3_no No

Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Mitigating Serum Protein Impact on INF4E Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with INF4E (eukaryotic initiation factor 4E, also known as eIF4E). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to serum protein interference in your this compound activity experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound activity readings inconsistent when using serum-containing samples?

A1: Serum is a complex biological matrix containing a high concentration of various proteins, with albumin being the most abundant. These proteins can interfere with this compound activity assays in several ways[1][2][3]:

  • Matrix Effects: Serum proteins can non-specifically interact with assay components (e.g., antibodies, substrates), leading to either signal inhibition or enhancement[1][2][4].

  • Direct Interaction: While direct binding of albumin to this compound has not been definitively established as a primary interference mechanism, the possibility of non-specific protein-protein interactions cannot be ruled out and could sterically hinder this compound's cap-binding activity or its recognition by antibodies.

  • Viscosity and Salt Concentration: The high viscosity and variable salt concentrations in serum samples can affect reaction kinetics and reagent diffusion[1].

  • Endogenous Factors: Serum contains various endogenous molecules that can influence the signaling pathways regulating this compound activity, such as phosphorylation[5][6].

Q2: What are the most common methods to reduce serum protein interference in this compound assays?

A2: Several methods can be employed to remove or mitigate the effects of interfering serum proteins. The choice of method depends on the specific assay format and the nature of the interference. Common approaches include:

  • Protein Precipitation: Using agents like trichloroacetic acid (TCA) or acetone to precipitate proteins, which can then be separated from the interfering substances[7].

  • Ultrafiltration: Employing membranes with specific molecular weight cut-offs to separate larger serum proteins from the smaller this compound protein[8].

  • Buffer Exchange/Dialysis: Exchanging the serum-containing buffer with a compatible assay buffer to remove salts and other small molecule interferents[7][8].

  • Sample Dilution: Diluting the serum sample can reduce the concentration of interfering proteins to a level that no longer significantly impacts the assay[1][4].

  • Use of Blocking Agents: Incorporating blocking agents like bovine serum albumin (BSA) or non-ionic detergents in the assay buffer can help minimize non-specific binding[2][9].

Q3: Can I measure this compound activity directly in serum or plasma without prior sample preparation?

A3: While some commercially available ELISA kits are optimized for use with serum and plasma, direct measurement without any sample preparation is generally not recommended due to the high potential for matrix effects[1][4][7]. At a minimum, sample dilution is often required to minimize interference. For accurate and reproducible results, it is advisable to perform some form of sample clean-up or to validate the assay thoroughly for matrix effects.

Q4: How does serum deprivation or stimulation affect this compound activity?

A4: The presence or absence of serum has a direct biological effect on this compound activity. Serum contains growth factors that stimulate signaling pathways (e.g., PI3K/Akt/mTOR) leading to the phosphorylation of 4E-binding proteins (4E-BPs), which in turn releases this compound to promote cap-dependent translation[5][6]. Conversely, serum deprivation leads to dephosphorylation of 4E-BPs, which then bind to and inhibit this compound. This is a critical consideration when designing experiments and interpreting results.

Troubleshooting Guides

Issue 1: Low or No this compound Activity Detected in Serum Samples
Potential Cause Troubleshooting Step
Matrix Inhibition Perform a spike-and-recovery experiment. Add a known amount of recombinant this compound to your serum sample and a control buffer. If the recovery in the serum sample is significantly lower than in the control buffer (typically <80%), matrix inhibition is likely occurring[1].
Dilute the serum sample 1:2, 1:5, and 1:10 with the assay buffer and re-run the assay. Determine the optimal dilution that minimizes interference while keeping the this compound concentration within the detectable range of the assay[4].
High Abundance Protein Interference Deplete abundant proteins like albumin and IgG from the serum sample using commercially available kits or protein precipitation methods.
Degradation of this compound Ensure that protease inhibitors are added to the serum samples immediately after collection and during all handling steps.
Issue 2: High Background Signal in this compound Assay
Potential Cause Troubleshooting Step
Non-specific Binding of Detection Antibodies Increase the concentration of the blocking agent (e.g., BSA, casein) in the blocking buffer and assay diluents.
Add a non-ionic detergent (e.g., Tween-20 at 0.05%) to the wash buffer to reduce non-specific interactions[9].
Cross-reactivity of Antibodies with Serum Proteins Run a control with a serum sample from which this compound has been immunodepleted to assess the level of non-specific signal.
If using a sandwich ELISA, ensure the capture and detection antibodies are highly specific and do not cross-react with other serum components.
Issue 3: High Variability Between Replicates
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize the serum processing protocol, including centrifugation speed and time, and ensure consistent handling of all samples[10].
Pipetting Errors with Viscous Samples Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous serum samples.
Uneven Plate Washing Ensure thorough and consistent washing of all wells. Automated plate washers are recommended for better consistency.

Quantitative Data Summary

The following table summarizes the expected recovery rates for a spiked analyte in serum samples after applying different mitigation strategies. While this data is generalized for immunoassays, it provides a useful reference for what can be expected when optimizing an this compound assay.

Mitigation Strategy Typical Analyte Recovery Rate Reference
None (Neat Serum) 50-80% (highly variable)[1][4]
1:2 Sample Dilution 70-90%[4]
1:10 Sample Dilution 90-110%[4]
Protein Precipitation (TCA/Acetone) 85-105%[7]
Albumin Depletion Kit 90-110%

Experimental Protocols

Protocol 1: Trichloroacetic Acid (TCA)/Acetone Precipitation for Serum Protein Removal

This protocol is designed to precipitate proteins from serum, allowing for their separation from interfering substances.

Materials:

  • Serum sample

  • Trichloroacetic acid (TCA), 20% (w/v) in water

  • Acetone, ice-cold

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • To 100 µL of serum in a microcentrifuge tube, add 25 µL of 20% TCA.

  • Vortex briefly and incubate on ice for 15 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Wash the protein pellet by adding 500 µL of ice-cold acetone. Vortex gently to resuspend the pellet.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Discard the acetone and allow the pellet to air dry for 5-10 minutes. Do not over-dry.

  • Resuspend the protein pellet in a suitable volume of assay buffer for your this compound activity assay.

Protocol 2: Spike-and-Recovery Experiment to Assess Matrix Effects

This protocol helps to determine the extent of interference from the serum matrix.

Materials:

  • Serum sample

  • Recombinant this compound protein of known concentration

  • Assay buffer

Procedure:

  • Prepare three sets of samples:

    • Sample A (Neat): The serum sample to be tested.

    • Sample B (Spiked): The serum sample spiked with a known concentration of recombinant this compound. The final concentration of the spike should be in the mid-range of your assay's standard curve.

    • Sample C (Control Spike): Assay buffer spiked with the same concentration of recombinant this compound as in Sample B.

  • Perform the this compound activity assay on all three samples.

  • Calculate the percent recovery using the following formula: % Recovery = ([Concentration in B] - [Concentration in A]) / [Concentration in C] * 100

  • A recovery rate between 80-120% is generally considered acceptable, indicating minimal matrix effects[1].

Visualizations

INF4E_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates 4EBP 4E-BP (Active) mTORC1->4EBP Phosphorylates p_4EBP p-4E-BP (Inactive) 4EBP->p_4EBP This compound This compound 4EBP->this compound Inhibits p_4EBP->this compound Releases eIF4F_Complex eIF4F Complex Assembly This compound->eIF4F_Complex Participates in Translation Cap-Dependent Translation eIF4F_Complex->Translation Initiates

Caption: this compound signaling pathway activation by growth factors.

Experimental_Workflow Start Start: Serum Sample Protein_Precipitation Protein Precipitation (TCA/Acetone) Start->Protein_Precipitation Resuspend Resuspend Pellet in Assay Buffer Protein_Precipitation->Resuspend INF4E_Assay This compound Activity Assay (e.g., ELISA) Resuspend->INF4E_Assay Data_Analysis Data Analysis INF4E_Assay->Data_Analysis End End: Quantified this compound Activity Data_Analysis->End

Caption: Workflow for serum sample preparation and this compound analysis.

Troubleshooting_Flowchart Start Inconsistent Results with Serum Samples Spike_Recovery Perform Spike-and-Recovery Is recovery 80-120%? Start->Spike_Recovery Dilute_Sample Dilute Serum Sample and Re-test Spike_Recovery->Dilute_Sample No Check_Background High Background Signal? Spike_Recovery->Check_Background Yes Protein_Removal Consider Protein Removal (Precipitation/Filtration) Dilute_Sample->Protein_Removal If dilution is insufficient Re-evaluate Re-evaluate Assay Performance Dilute_Sample->Re-evaluate Optimize_Blocking Optimize Blocking Buffers and Wash Steps Check_Background->Optimize_Blocking Yes Proceed Proceed with Optimized Protocol Check_Background->Proceed No Optimize_Blocking->Re-evaluate Protein_Removal->Re-evaluate Re-evaluate->Spike_Recovery

Caption: Troubleshooting flowchart for this compound assays in serum.

References

Technical Support Center: Best Practices for Using INF4E in Combination with Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for INF4E, a potent and irreversible inhibitor of the NLRP3 inflammasome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in combination with other therapeutic agents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. Its primary mechanism of action is the irreversible inhibition of NLRP3 inflammasome activation. This prevents the subsequent activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the ATPase activity of NLRP3, a critical step for inflammasome assembly.

Q2: What is the rationale for using this compound in combination with other inhibitors, such as those used in chemotherapy or immunotherapy?

A2: The rationale for combining this compound with other inhibitors lies in the multifaceted role of the NLRP3 inflammasome in various diseases, particularly cancer.

  • Chemotherapy: Many chemotherapeutic agents can induce an inflammatory response characterized by the activation of the NLRP3 inflammasome. This inflammation can sometimes counteract the efficacy of the chemotherapy and contribute to side effects.[1][2][3][4] By co-administering this compound, the inflammatory side effects of chemotherapy can be mitigated, potentially enhancing the overall therapeutic outcome. For instance, the chemotherapeutic drug paclitaxel has been shown to promote NLRP3 inflammasome activation.[1][5]

  • Immunotherapy: The tumor microenvironment is often characterized by chronic inflammation that can suppress anti-tumor immune responses. The NLRP3 inflammasome is a key driver of this pro-tumor inflammatory environment.[6] Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) can help to reduce this immunosuppressive environment, thereby enhancing the efficacy of the immunotherapy.[7] Inhibition of NLRP3 has been shown to suppress the infiltration of myeloid-derived suppressor cells (PMN-MDSCs) into tumors, which are known to dampen anti-tumor immune responses.[7]

Q3: What are the key signaling pathways involved in NLRP3 inflammasome activation that I should be aware of when designing my experiments?

A3: The activation of the NLRP3 inflammasome is typically a two-step process:

  • Priming (Signal 1): This step involves the transcriptional upregulation of NLRP3 and pro-IL-1β. It is often initiated by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). A common priming agent used in in vitro experiments is lipopolysaccharide (LPS).

  • Activation (Signal 2): This step triggers the assembly of the NLRP3 inflammasome complex. It can be initiated by a variety of stimuli, including ATP, pore-forming toxins (like nigericin), and crystalline substances. These stimuli often lead to cellular events such as potassium efflux, generation of reactive oxygen species (ROS), and lysosomal destabilization.

Understanding these two signals is crucial for designing experiments to study the effects of this compound.

Signaling Pathway Diagram

NLRP3_Signaling_Pathway cluster_priming Priming Phase cluster_activation Activation & Effector Phase PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP, Toxins) TLR_PRR TLR / Other PRRs PAMPs_DAMPs->TLR_PRR Signal 1 Signal2 Signal 2 (e.g., K+ efflux, ROS) PAMPs_DAMPs->Signal2 NFkB NF-κB Activation TLR_PRR->NFkB Pro_IL1B_NLRP3_transcription Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B_NLRP3_transcription NLRP3_inactive Inactive NLRP3 Pro_IL1B_NLRP3_transcription->NLRP3_inactive Pro_IL1B Pro-IL-1β Pro_IL1B_NLRP3_transcription->Pro_IL1B NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation Signal2->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage IL1B Mature IL-1β (Inflammation) Casp1->IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage of GSDMD Pro_IL1B->IL1B Cleavage by Caspase-1 GSDMD Gasdermin D GSDMD->Pyroptosis This compound This compound This compound->NLRP3_active

Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

General In Vitro Protocol for Assessing this compound Activity

This protocol provides a general framework for testing the efficacy of this compound in inhibiting NLRP3 inflammasome activation in vitro. Specific cell types, concentrations, and incubation times may need to be optimized for your particular experimental setup.

Materials:

  • Cell line (e.g., THP-1 monocytes, bone marrow-derived macrophages (BMDMs))

  • Cell culture medium

  • PMA (for THP-1 differentiation)

  • LPS (lipopolysaccharide) for priming

  • Nigericin or ATP for activation

  • This compound

  • ELISA kit for IL-1β detection

  • Reagents for ASC speck visualization (e.g., anti-ASC antibody, fluorescent secondary antibody)

  • Microplate reader and fluorescence microscope

Methodology:

  • Cell Culture and Priming:

    • Culture your chosen cell line under standard conditions. For THP-1 cells, differentiate them into a macrophage-like state by treating with PMA (e.g., 100 ng/mL for 48 hours).

    • Prime the cells with LPS (e.g., 1 µg/mL for 3-4 hours) to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Inflammasome Activation:

    • Activate the NLRP3 inflammasome by adding an activation signal such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for the final 1-2 hours of incubation.

  • Endpoint Analysis:

    • IL-1β Measurement: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.

    • ASC Speck Visualization: Fix and permeabilize the cells. Stain for ASC using a primary antibody followed by a fluorescently labeled secondary antibody. Visualize ASC specks, which are indicative of inflammasome assembly, using a fluorescence microscope.

    • Cell Viability/Toxicity: Assess cell viability using a standard assay (e.g., MTT, LDH) to ensure that the observed effects are not due to cytotoxicity of the compounds.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (e.g., THP-1, BMDMs) start->cell_culture priming Priming (e.g., LPS) cell_culture->priming inhibitor_treatment Inhibitor Treatment (this compound +/- Other Inhibitor) priming->inhibitor_treatment activation Activation (e.g., Nigericin, ATP) inhibitor_treatment->activation data_collection Data Collection activation->data_collection elisa IL-1β ELISA data_collection->elisa microscopy ASC Speck Microscopy data_collection->microscopy viability Cell Viability Assay data_collection->viability analysis Data Analysis & Interpretation elisa->analysis microscopy->analysis viability->analysis end End analysis->end

Caption: A general experimental workflow for testing this compound in combination with other inhibitors.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High background IL-1β secretion in unstimulated cells. Cell stress due to over-confluency, improper handling, or contamination.Ensure proper cell culture techniques. Passage cells at optimal density. Check for and eliminate any potential sources of contamination.
No or low IL-1β secretion after stimulation. Inefficient priming or activation. Suboptimal concentrations of LPS, nigericin, or ATP. Cell line not responsive.Optimize the concentrations and incubation times for both priming and activation steps. Ensure the cell line is known to express all components of the NLRP3 inflammasome.
This compound does not show an inhibitory effect. Incorrect concentration of this compound. This compound degradation.Perform a dose-response curve to determine the optimal inhibitory concentration. Ensure proper storage and handling of the this compound stock solution.
High cell death in control wells. Cytotoxicity of the priming or activation agents at the concentrations used.Titrate the concentrations of LPS, nigericin, or ATP to find a balance between inflammasome activation and cell viability.
Difficulty in visualizing ASC specks. Low inflammasome activation. Suboptimal antibody staining.Ensure robust inflammasome activation. Optimize antibody concentrations and incubation times for immunofluorescence staining.
Variability between replicate experiments. Inconsistent cell numbers. Pipetting errors. Variation in incubation times.Standardize cell seeding density. Use calibrated pipettes and be meticulous with pipetting. Ensure precise timing for all incubation steps.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment investigating the synergistic effect of this compound in combination with Paclitaxel on IL-1β secretion in LPS-primed THP-1 cells.

Treatment GroupThis compound (µM)Paclitaxel (µM)IL-1β Secretion (pg/mL) ± SD% Inhibition of IL-1β Secretion
Vehicle Control001500 ± 1200%
This compound10750 ± 6050%
Paclitaxel051200 ± 9020%
This compound + Paclitaxel 1 5 300 ± 30 80%

This data is for illustrative purposes only and does not represent actual experimental results. The combination of this compound and Paclitaxel shows a greater than additive inhibitory effect on IL-1β secretion, suggesting a synergistic interaction. To formally quantify synergy, methods such as the combination index (CI) can be used.[8]

For further technical support, please contact our team of specialists.

References

Validation & Comparative

Validating the Specificity of INF4E for the NLRP3 Inflammasome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, driving inflammatory responses. Consequently, the development of specific NLRP3 inhibitors is of significant interest. This guide provides a comparative analysis of the NLRP3 inhibitor INF4E, focusing on its specificity and performance against other well-characterized inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process involving a priming signal and an activation signal.

NLRP3_Activation_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) PAMPs PAMPs/DAMPs TLR TLR/IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_proIL1B ↑ NLRP3 & pro-IL-1β Transcription NFkB->NLRP3_proIL1B NLRP3_active NLRP3 Activation NLRP3_proIL1B->NLRP3_active Stimuli ATP, Nigericin, etc. K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Pro_Cytokines Pro-IL-1β / Pro-IL-18 Casp1->Pro_Cytokines Pyroptosis Pyroptosis Casp1->Pyroptosis Cytokines Mature IL-1β / IL-18 Pro_Cytokines->Cytokines

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

This compound: An Overview

Comparative Analysis of NLRP3 Inhibitors

To objectively evaluate the specificity of this compound, it is essential to compare its performance with other well-established NLRP3 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known NLRP3 inhibitors against different inflammasomes.

InhibitorTarget InflammasomeIC50Specificity Notes
This compound NLRP3Not AvailableMay inhibit Caspase-1.
INF39 NLRP310 µM[1]More specific for NLRP3 than this compound.[1]
MCC950 NLRP3~7.5-8.1 nM[2][3]Highly specific for NLRP3; does not inhibit AIM2, NLRC4, or NLRP1.[2][3]
Oridonin NLRP3~0.75 µMCovalently binds to NLRP3; does not affect AIM2 or NLRC4.
MNS NLRP3~2 µMSpecific for NLRP3; does not affect NLRC4 or AIM2.

Experimental Protocols for Validating Specificity

Validating the specificity of a potential NLRP3 inhibitor like this compound requires a series of well-defined cellular and biochemical assays. The following protocols provide a general framework for these experiments.

Cellular Assay for Inflammasome Inhibition

This protocol is designed to assess the inhibitory effect of a compound on the activation of different inflammasomes in a cellular context.

Cellular_Assay_Workflow cluster_activation Inflammasome Activation cluster_analysis Analysis start Seed Macrophages (e.g., BMDMs, THP-1) prime Prime with LPS (e.g., 1 µg/mL, 4h) start->prime treat Treat with this compound (or other inhibitors) prime->treat activate_nlrp3 NLRP3 Activator (e.g., Nigericin, ATP) treat->activate_nlrp3 activate_nlrc4 NLRC4 Activator (e.g., Flagellin) treat->activate_nlrc4 activate_aim2 AIM2 Activator (e.g., poly(dA:dT)) treat->activate_aim2 collect Collect Supernatant and Cell Lysates activate_nlrp3->collect activate_nlrc4->collect activate_aim2->collect elisa ELISA for IL-1β and IL-18 collect->elisa western Western Blot for Caspase-1 (p20) & ASC collect->western

Caption: Workflow for Cellular Inflammasome Inhibition Assay.

Methodology:

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes are commonly used. THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or other inhibitors for a specified time.

  • Inflammasome Activation:

    • NLRP3: Activated with stimuli such as Nigericin or ATP.

    • NLRC4: Activated by transfecting cells with flagellin.

    • AIM2: Activated by transfecting cells with poly(dA:dT).

  • Sample Collection: Supernatants are collected for cytokine analysis, and cell lysates are prepared for protein analysis.

  • Analysis:

    • ELISA: IL-1β and IL-18 levels in the supernatant are quantified to assess inflammasome activity.

    • Western Blot: Cell lysates and supernatants are analyzed for the cleaved (active) form of caspase-1 (p20 subunit) and for the oligomerization of the adaptor protein ASC, a hallmark of inflammasome activation.

Biochemical Assay for NLRP3 ATPase Activity

This assay directly measures the effect of an inhibitor on the ATPase activity of the NLRP3 protein, which is crucial for its activation.

Methodology:

  • Protein Purification: Recombinant human NLRP3 protein is purified.

  • ATPase Assay: The assay is performed in a buffer containing ATP and the purified NLRP3 protein.

  • Inhibitor Addition: this compound is added at various concentrations to determine its effect on ATP hydrolysis.

  • Detection: The amount of ADP produced or the remaining ATP is measured using a commercially available kit, typically a luminescence-based assay. The results are used to calculate the IC50 value of the inhibitor.

Caspase-1 Activity Assay

To investigate potential off-target effects, a direct caspase-1 activity assay is performed.

Methodology:

  • Enzyme and Substrate: Recombinant active caspase-1 and a fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC) are used.

  • Inhibitor Incubation: Active caspase-1 is incubated with different concentrations of this compound.

  • Substrate Addition: The fluorogenic substrate is added, and the fluorescence is measured over time.

  • Analysis: A decrease in the rate of fluorescence increase indicates inhibition of caspase-1 activity.

Conclusion

Validating the specificity of this compound for the NLRP3 inflammasome is crucial for its development as a therapeutic agent. While direct quantitative data for this compound remains to be fully disclosed in publicly accessible literature, the available information on related compounds and the established methodologies for specificity testing provide a strong framework for its evaluation. A direct comparison with highly specific inhibitors like MCC950 is essential to understand the therapeutic potential and potential off-target effects of this compound. Further studies are required to provide a comprehensive profile of this compound, including its IC50 values against NLRP3, NLRC4, and AIM2 inflammasomes, and to elucidate the precise molecular mechanism of its interaction with the NLRP3 protein. This will enable a more definitive assessment of its suitability for treating NLRP3-driven inflammatory diseases.

References

INF4E vs. Caspase-1 Inhibitors: A Comparative Analysis of Efficacy in Inflammasome Modulation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic strategies targeting inflammatory pathways, both the NLRP3 inflammasome inhibitor INF4E and specific caspase-1 inhibitors have emerged as critical tools for researchers. While both can effectively dampen the inflammatory response, they operate at different points of the inflammasome signaling cascade, leading to distinct efficacy profiles and experimental considerations. This guide provides a detailed comparison of this compound and a representative caspase-1 inhibitor, VX-765, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: A Tale of Two Targets

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli, triggers a signaling cascade culminating in inflammation. This process involves the assembly of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1, which then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms. Active caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.

This compound is an irreversible inhibitor of the NLRP3 inflammasome.[1] It functions as a Michael acceptor, forming a covalent bond with the NLRP3 protein itself.[1] This action directly prevents the assembly and activation of the inflammasome complex. Additionally, this compound has been shown to inhibit the ATPase activity of NLRP3 and also exhibits inhibitory effects on caspase-1.[1]

In contrast, caspase-1 inhibitors , such as VX-765 (also known as belnacasan), are designed to directly and specifically target the active site of the caspase-1 enzyme.[2] By binding to caspase-1, these inhibitors block its proteolytic activity, thereby preventing the maturation and release of IL-1β and IL-18, as well as inhibiting pyroptosis.[2]

Quantitative Comparison of Inhibitory Activity

The differing mechanisms of action are reflected in the quantitative measures of their inhibitory potency. While direct comparative studies are limited, available data allows for an assessment of their relative efficacy.

InhibitorTargetMechanismPotency (Ki/IC50)Reference
This compound NLRP3 Inflammasome, Caspase-1Irreversible covalent modification of NLRP3; also inhibits caspase-1Ki = 9.6 µM for caspase-1
VX-765 Caspase-1Reversible, non-covalent binding to the active siteIC50 = 530 nM for caspase-1[3]
ML132 Caspase-1Covalent modification of the active siteIC50 ≤ 1 nM for caspase-1[4]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates higher potency.

As the table illustrates, dedicated caspase-1 inhibitors like ML132 and VX-765 demonstrate significantly higher potency in directly inhibiting caspase-1 activity compared to the off-target effect of this compound on caspase-1.

Experimental Data: In Vitro and In Vivo Efficacy

In Vitro Studies

In vitro experiments using cell lines such as THP-1 monocytes are crucial for dissecting the specific effects of these inhibitors.

A study by Cocco et al. (2014) demonstrated that this compound (referred to as compound 9) effectively prevented ATP- and nigericin-induced pyroptosis in human THP-1 cells in a time- and concentration-dependent manner.[1] This study also confirmed the inhibition of caspase-1 and NLRP3 ATPase activities.[1]

In a separate study, VX-765 was shown to reduce caspase-1 activity and subsequent pyroptosis in human microglia exposed to nigericin.[5] Treatment with VX-765 significantly decreased the release of IL-1β and IL-18.[5]

In Vivo Animal Models

Animal models of inflammatory diseases provide a platform to assess the therapeutic potential of these inhibitors.

In a murine model of cerebral ischemia, treatment with the caspase-1 inhibitor VX-765 significantly reduced infarct volume and improved neurological function.[6] Furthermore, in HIV-1 infected humanized mice, VX-765 treatment led to a reduction in immune activation, a decrease in viral load, and preservation of CD4+ T cells.[2]

While specific in vivo efficacy data for this compound is less readily available in the searched literature, its role as a potent NLRP3 inflammasome inhibitor suggests its potential in NLRP3-driven disease models.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are representative protocols for evaluating the efficacy of these inhibitors.

Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of caspase-1 in cell lysates or supernatants.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., THP-1 or bone marrow-derived macrophages) and prime with lipopolysaccharide (LPS) to induce pro-caspase-1 expression. Pre-incubate cells with desired concentrations of this compound or a caspase-1 inhibitor for a specified time.

  • Inflammasome Activation: Induce inflammasome activation with a stimulus such as ATP or nigericin.

  • Sample Collection: Collect cell culture supernatants and/or prepare cell lysates.

  • Enzymatic Reaction: In a 96-well plate, combine the sample with a specific caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate).

  • Measurement: Measure the absorbance or fluorescence over time using a plate reader to determine the rate of substrate cleavage, which is proportional to caspase-1 activity.

IL-1β Release Assay (ELISA)

This assay quantifies the amount of mature IL-1β secreted by cells into the culture medium.

Protocol:

  • Cell Culture and Treatment: Follow the same initial steps as the caspase-1 activity assay.

  • Supernatant Collection: After inflammasome activation, centrifuge the cell culture plates and carefully collect the supernatants.

  • ELISA Procedure: Perform a sandwich ELISA using a capture antibody specific for IL-1β, the collected supernatants, a detection antibody, and a substrate solution to generate a colorimetric or chemiluminescent signal.

  • Quantification: Measure the signal intensity and calculate the concentration of IL-1β based on a standard curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided.

Inflammasome Signaling Pathway cluster_upstream Upstream Activation cluster_inflammasome Inflammasome Complex cluster_downstream Downstream Effects cluster_inhibitors Points of Inhibition PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis This compound This compound This compound->NLRP3 Inhibits Assembly & ATPase Activity This compound->Casp1 Inhibits Activity Casp1_Inhibitor Caspase-1 Inhibitor (e.g., VX-765) Casp1_Inhibitor->Casp1 Inhibits Activity

Caption: Inflammasome signaling pathway and points of inhibition.

Experimental Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., THP-1 monocytes) start->cell_culture priming Priming (e.g., LPS) cell_culture->priming inhibitor_treatment Inhibitor Treatment (this compound or Caspase-1 Inhibitor) priming->inhibitor_treatment activation Inflammasome Activation (e.g., ATP or Nigericin) inhibitor_treatment->activation sample_collection Sample Collection (Supernatant & Lysate) activation->sample_collection caspase_assay Caspase-1 Activity Assay sample_collection->caspase_assay elisa_assay IL-1β/IL-18 ELISA sample_collection->elisa_assay pyroptosis_assay Pyroptosis Assay (e.g., LDH release) sample_collection->pyroptosis_assay end End caspase_assay->end elisa_assay->end pyroptosis_assay->end

References

INF4E Demonstrates Cardioprotective Effects in Preclinical Model of Myocardial Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data suggests that INF4E, a novel inhibitor of the NLRP3 inflammasome, shows notable efficacy in a preclinical model of myocardial ischemia-reperfusion (I/R) injury. While direct head-to-head comparative studies are not yet available, existing data allows for an indirect comparison with other NLRP3 inhibitors, OLT1177 (dapansutrile) and MCC950, highlighting a potential therapeutic role for this compound in mitigating the inflammatory damage associated with heart attacks.

Myocardial I/R injury, which occurs when blood flow is restored to the heart after a period of ischemia, paradoxically triggers a robust inflammatory response that can lead to further tissue damage. The NLRP3 inflammasome, a key component of the innate immune system, plays a central role in this process by activating pro-inflammatory cytokines IL-1β and IL-18. Consequently, inhibiting the NLRP3 inflammasome has emerged as a promising therapeutic strategy to protect the heart from I/R-induced damage.

Comparative Efficacy of NLRP3 Inflammasome Inhibitors in Myocardial Ischemia-Reperfusion Injury

While the compounds have not been directly compared in the same study, the following tables summarize the available quantitative data on the efficacy of this compound, OLT1177, and MCC950 in preclinical models of myocardial I/R injury. It is important to note that variations in experimental models, species, and methodologies preclude direct statistical comparisons between these studies.

Table 1: In Vivo and Ex Vivo Efficacy of NLRP3 Inhibitors on Infarct Size

CompoundDisease ModelSpeciesAdministration Route & DoseInfarct Size ReductionCitation
This compound Myocardial Ischemia-Reperfusion (ex vivo)RatPerfusion, 50 µM~50%[1]
OLT1177 Myocardial Ischemia-Reperfusion (in vivo)MouseIntraperitoneal, 60 mg/kg67%[2]
MCC950 Myocardial Ischemia-Reperfusion (in vivo)PigIntravenous, 6 mg/kg16.6% (relative to area at risk)[3]

Table 2: In Vivo and Ex Vivo Efficacy of NLRP3 Inhibitors on Cardiac Function

CompoundDisease ModelSpeciesAdministration Route & DoseCardiac Function OutcomeCitation
This compound Myocardial Ischemia-Reperfusion (ex vivo)RatPerfusion, 50 µMSignificant improvement in post-ischemic left ventricular pressure[1]
OLT1177 Myocardial Ischemia-Reperfusion (in vivo)MouseIntraperitoneal, 60 mg/kgPreservation of left ventricular fractional shortening[2]
MCC950 Myocardial Ischemia-Reperfusion (in vivo)PigIntravenous, 6 mg/kgPreservation of left ventricular ejection fraction[3]

Experimental Methodologies

Myocardial Ischemia-Reperfusion Injury Models

The efficacy of these NLRP3 inhibitors was evaluated in established preclinical models of myocardial I/R injury.

  • This compound (Ex vivo Rat Heart Model): Isolated rat hearts were subjected to 30 minutes of global ischemia followed by 60 minutes of reperfusion.[1] this compound (50 µM) was administered via perfusion 20 minutes before the onset of ischemia.[1] The primary outcomes measured were infarct size, lactate dehydrogenase (LDH) release (a marker of cell death), and post-ischemic left ventricular pressure.[1]

  • OLT1177 (In vivo Mouse Model): Mice underwent a surgical procedure to induce a 30-minute ligation of the left anterior descending (LAD) coronary artery, followed by reperfusion. OLT1177 was administered via intraperitoneal injection at doses of 6, 60, or 600 mg/kg at the time of reperfusion.[2] The key endpoints were infarct size and left ventricular fractional shortening, a measure of cardiac contractility.[2]

  • MCC950 (In vivo Pig Model): In a large animal model, pigs underwent a 75-minute balloon occlusion of the LAD coronary artery followed by 7 days of reperfusion.[3] MCC950 was administered intravenously at doses of 3 or 6 mg/kg 15 minutes before reperfusion and then daily for 7 days.[3] The main outcomes were infarct size as a percentage of the area at risk and left ventricular ejection fraction.[3]

Signaling Pathways and Experimental Workflow

The activation of the NLRP3 inflammasome is a critical step in the inflammatory cascade following myocardial I/R injury. The diagram below illustrates the signaling pathway and the points of inhibition by compounds like this compound.

NLRP3_Signaling_Pathway cluster_0 Myocardial Ischemia-Reperfusion cluster_1 NLRP3 Inflammasome Activation cluster_2 Inflammatory Cytokine Release DAMPs DAMPs NLRP3 NLRP3 DAMPs->NLRP3 activates NLRP3_Inflammasome NLRP3 Inflammasome (Complex Assembly) NLRP3->NLRP3_Inflammasome ASC ASC ASC->NLRP3_Inflammasome Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->NLRP3_Inflammasome Caspase-1 Caspase-1 NLRP3_Inflammasome->Caspase-1 cleaves Pro-Caspase-1 to IL-1β IL-1β Caspase-1->IL-1β cleaves Pro-IL-1β to IL-18 IL-18 Caspase-1->IL-18 cleaves Pro-IL-18 to Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β Pro-IL-18 Pro-IL-18 Pro-IL-18->IL-18 This compound This compound This compound->NLRP3_Inflammasome inhibits assembly

Caption: NLRP3 Inflammasome Signaling Pathway in Myocardial I/R Injury.

The experimental workflow for evaluating the efficacy of these compounds in a typical in vivo model of myocardial I/R is depicted below.

Experimental_Workflow Animal_Model Animal Model (e.g., Mouse, Pig) Ischemia Induce Myocardial Ischemia (e.g., LAD Ligation) Animal_Model->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Treatment Administer Test Compound (e.g., this compound, OLT1177, MCC950) or Vehicle Reperfusion->Treatment Outcome_Assessment Assess Outcomes - Infarct Size - Cardiac Function - Biomarkers Treatment->Outcome_Assessment

Caption: Experimental Workflow for In Vivo Myocardial I/R Injury Studies.

Conclusion

The available preclinical data indicates that this compound is a promising therapeutic candidate for mitigating myocardial ischemia-reperfusion injury by inhibiting the NLRP3 inflammasome.[1] Although direct comparative efficacy studies against other NLRP3 inhibitors like OLT1177 and MCC950 are lacking, the significant reduction in infarct size and improvement in cardiac function observed in an ex vivo model suggest its potential.[1] Further in vivo studies, including head-to-head comparisons, are warranted to fully elucidate the therapeutic potential of this compound relative to other compounds in this class for the treatment of ischemic heart disease.

References

Cross-validation of INF4E's inhibitory effects in different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of the inhibitory effects of INF4E, a known inhibitor of the NLRP3 inflammasome, across different cell lines. Due to the limited availability of publicly accessible, direct comparative data for this compound across multiple cell lines, this document serves as a comprehensive guide to the experimental protocols and signaling pathways involved, facilitating standardized research and comparison with other well-characterized inhibitors such as MCC950.

Comparative Analysis of NLRP3 Inflammasome Inhibitors

Inhibitor Target Mechanism of Action Cell Line IC50 (IL-1β Release) IC50 (Pyroptosis) Reference
This compound NLRP3 InflammasomeInhibits NLRP3 ATPase and caspase-1 activity.Data not availableData not availableData not available[1]
MCC950 NLRP3 InflammasomeBlocks canonical and non-canonical NLRP3 activation.[2][3]Human PBMCs~8 nMData not available[2]
Mouse BMDMs~7.5 nMData not available[2]
THP-1Data not availableData not available

Note: The lack of publicly available IC50 values for this compound highlights a gap in the current understanding of its cross-cell line efficacy and underscores the need for further research in this area.

Experimental Protocols

To ensure reproducibility and enable meaningful cross-study comparisons, the following detailed experimental protocols for assessing NLRP3 inflammasome inhibition are provided.

Protocol 1: Inhibition of IL-1β Secretion in THP-1 Monocytes

This protocol details the steps to measure the inhibitory effect of a compound on the release of IL-1β from THP-1 cells, a human monocytic leukemia cell line commonly used in inflammasome research.

1. Cell Culture and Differentiation:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL and treat with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

2. Inflammasome Priming and Inhibitor Treatment:

  • After differentiation, replace the medium with fresh RPMI-1640.
  • Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
  • Following priming, wash the cells with PBS and add fresh serum-free media containing various concentrations of the test inhibitor (e.g., this compound or MCC950) or vehicle control (DMSO). Incubate for 1 hour.

3. Inflammasome Activation:

  • Activate the NLRP3 inflammasome by adding 5 mM ATP or 10 µM Nigericin to each well and incubate for 1 hour.

4. Measurement of IL-1β Secretion:

  • Collect the cell culture supernatants.
  • Quantify the concentration of secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Inhibition of Pyroptosis in Bone Marrow-Derived Macrophages (BMDMs)

This protocol outlines the procedure to assess the ability of an inhibitor to prevent pyroptosis, a form of inflammatory cell death, in primary mouse bone marrow-derived macrophages.

1. Isolation and Culture of BMDMs:

  • Isolate bone marrow cells from the femurs and tibias of mice.
  • Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.

2. Inflammasome Priming and Inhibitor Treatment:

  • Seed the differentiated BMDMs in a 96-well plate at a density of 5 x 10^5 cells/mL.
  • Prime the cells with 500 ng/mL LPS for 4 hours.
  • Wash the cells and add fresh media containing the test inhibitor or vehicle control. Incubate for 1 hour.

3. Inflammasome Activation:

  • Induce pyroptosis by adding 5 mM ATP or 10 µM Nigericin and incubate for 1-2 hours.

4. Measurement of Pyroptosis (LDH Assay):

  • Measure the release of lactate dehydrogenase (LDH), a marker of cell lysis, into the cell culture supernatant using a commercially available LDH cytotoxicity assay kit.
  • Lyse a set of untreated control wells to determine the maximum LDH release.

5. Data Analysis:

  • Calculate the percentage of pyroptosis for each condition relative to the maximum LDH release.
  • Determine the IC50 value for pyroptosis inhibition as described in the IL-1β secretion protocol.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects cluster_inhibition Inhibition PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B pro-IL-1β Transcription->pro_IL1B NLRP3_protein NLRP3 Transcription->NLRP3_protein IL1B IL-1β Secretion pro_IL1B->IL1B GSDMD Gasdermin-D Cleavage pro_IL1B->GSDMD Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome Stimuli ATP, Nigericin, etc. K_efflux K+ Efflux Stimuli->K_efflux NLRP3_activation NLRP3 Activation K_efflux->NLRP3_activation ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 caspase1->pro_IL1B caspase1->IL1B caspase1->GSDMD Pyroptosis Pyroptosis caspase1->Pyroptosis IL1B->Pyroptosis GSDMD->Pyroptosis This compound This compound This compound->NLRP3_activation Inhibits ATPase This compound->caspase1 Inhibits activity MCC950 MCC950 MCC950->Inflammasome Blocks assembly

Caption: NLRP3 Inflammasome Activation and Inhibition Pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Cells (THP-1 or BMDMs) differentiate Differentiate (THP-1 with PMA) start->differentiate prime Prime with LPS differentiate->prime inhibit Add Inhibitor (this compound or MCC950) prime->inhibit activate Activate with ATP or Nigericin inhibit->activate collect Collect Supernatant activate->collect elisa IL-1β ELISA collect->elisa ldh LDH Assay collect->ldh analyze Calculate IC50 elisa->analyze ldh->analyze

Caption: Workflow for Assessing NLRP3 Inflammasome Inhibition.

References

A Comparative Analysis of the Therapeutic Window of Novel Inhibitors Targeting Inflammatory and Oncogenic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive evaluation of the therapeutic window of INF4E, an inhibitor of the NLRP3 inflammasome, and compares it with other similar compounds. Additionally, a comparative analysis of several inhibitors targeting the eukaryotic translation initiation factor 4E (eIF4E), a key regulator in cancer, is presented. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.

Section 1: Evaluating the Therapeutic Window of NLRP3 Inflammasome Inhibitors

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory diseases. This section focuses on this compound and its analogs as therapeutic agents targeting the NLRP3 inflammasome.

Quantitative Data Summary

The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the dosage range that produces the desired therapeutic effect without causing significant toxicity. The following table summarizes the in vitro efficacy of this compound and its comparators.

CompoundTargetAssayIC50Source
This compound NLRP3 InflammasomeIL-1β release in THP-1 cells10 µM[1][2]
INF58 NLRP3 ATPase ActivityATPase inhibition assay74 µM[1][2]
MCC950 NLRP3 InflammasomeIL-1β release in BMDMs~7.5 nM[3]
MCC950 NLRP3 InflammasomeIL-1β release in HMDMs~8.1 nM[3]
JT002 NLRP3 InflammasomeIL-1β release in human/mouse blood94-100 nM[4]
Meclofenamic acid NLRP3 InflammasomeIL-1β release in BMDMs~25 µM[5]

BMDMs: Bone Marrow-Derived Macrophages; HMDMs: Human Monocyte-Derived Macrophages.

Signaling Pathway

The NLRP3 inflammasome signaling pathway is a multi-step process that leads to the production of pro-inflammatory cytokines.

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Effector Phase PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB Pro_IL1b pro-IL-1β pro-IL-18 NLRP3 NFkB->Pro_IL1b upregulates IL1b IL-1β / IL-18 Pro_IL1b->IL1b matures to Stimuli K+ efflux, ROS, Lysosomal damage NLRP3 NLRP3 Stimuli->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 Pro_Casp1->Casp1 cleavage Casp1->Pro_IL1b cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves Pyroptosis Pyroptosis GSDMD->Pyroptosis This compound This compound This compound->NLRP3 inhibits ATPase This compound->Casp1 inhibits

NLRP3 Inflammasome Pathway and this compound Inhibition.
Experimental Protocols

This protocol is used to assess the efficacy of inhibitors in blocking NLRP3 inflammasome activation in vitro.

  • Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

  • Priming (Signal 1): Differentiated macrophages are primed with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period.

  • Activation (Signal 2): The NLRP3 inflammasome is then activated by adding a stimulus such as ATP or nigericin.

  • Quantification of IL-1β Release: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing an indication of cytotoxicity.[6][7]

  • Cell Plating: Plate cells (e.g., normal human cell lines) in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with a range of concentrations of the test compound. Include a positive control (e.g., lysis buffer) and a negative control (vehicle).

  • Supernatant Collection: After the incubation period, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Add the LDH reaction mix to the supernatant and incubate at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the positive and negative controls.

Section 2: Evaluating the Therapeutic Window of eIF4E Inhibitors

The eukaryotic translation initiation factor 4E (eIF4E) is a key regulator of protein synthesis and is frequently overexpressed in various cancers, making it an attractive therapeutic target. This section compares the therapeutic window of several eIF4E inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo data for prominent eIF4E inhibitors.

CompoundMechanism of ActionIn Vitro Potency (IC50)In Vivo Efficacy/ToxicitySource
Ribavirin m7G cap mimicClinically achievable concentrations inhibit growth of breast and lung cancer cells.Suppresses tumor growth in xenograft models with minimal toxicity to normal cells.[8][9][10][11][8][9][10][11]
4EGI-1 Disrupts eIF4E-eIF4G interaction~22-30 µM (cytotoxicity in breast cancer cells); ~50-120 µM (in nasopharyngeal carcinoma cells)Inhibits tumor growth in glioma xenografts without apparent organ toxicities.[12][12][13][14]
Tomivosertib (eFT-508) MNK1/2 inhibitor (indirectly inhibits eIF4E phosphorylation)1-2 nM (MNK1/2 inhibition); 2-16 nM (cellular eIF4E phosphorylation)Well-tolerated in Phase 1/2 clinical trials; MTD determined to be 45 mg/d.[15][16][17][18][19][20][15][16][18][21][19][20]

Tomivosertib demonstrates significantly higher potency in vitro compared to Ribavirin and 4EGI-1. Clinical trial data for Tomivosertib provides a clearer picture of its therapeutic window in humans, with a defined maximum tolerated dose (MTD).

Signaling Pathway

eIF4E is a central component of the cap-dependent translation initiation complex, eIF4F.

eIF4E_Pathway eIF4E-Mediated Translation Initiation Pathway cluster_0 Upstream Regulation cluster_1 eIF4F Complex Assembly cluster_2 Translation Initiation PI3K_mTOR PI3K/Akt/mTOR Pathway _4EBP1 4E-BP1 PI3K_mTOR->_4EBP1 phosphorylates MNK1_2 MNK1/2 eIF4E eIF4E MNK1_2->eIF4E phosphorylates p_4EBP1 p-4E-BP1 _4EBP1->p_4EBP1 _4EBP1->eIF4E inhibits binding to eIF4G eIF4E_p p-eIF4E eIF4E->eIF4E_p eIF4G eIF4G eIF4E->eIF4G binds eIF4F eIF4F Complex eIF4E->eIF4F eIF4A eIF4A eIF4G->eIF4A recruits eIF4G->eIF4F eIF4A->eIF4F mRNA 5' cap mRNA eIF4F->mRNA binds Ribosome 43S Pre-initiation Complex mRNA->Ribosome recruits Translation Protein Synthesis (Oncogenic Proteins) Ribosome->Translation Ribavirin Ribavirin Ribavirin->eIF4E inhibits cap binding _4EGI1 4EGI-1 _4EGI1->eIF4E inhibits eIF4G binding Tomivosertib Tomivosertib Tomivosertib->MNK1_2 inhibits

eIF4E Pathway and Mechanisms of Inhibitors.
Experimental Protocols

This protocol is a standard method for evaluating the in vivo efficacy and toxicity of anticancer compounds.[22][23][24][25][26]

  • Cell Culture and Implantation: Human cancer cells are cultured and then subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound is administered according to a specific dose and schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition.

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, organs can be harvested for histopathological analysis to assess for any drug-related toxicities.

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the anti-tumor effect.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[27][28][29][30][31]

  • Cell/Tissue Preparation: Cells are grown on coverslips or tissue sections are prepared on slides.

  • Fixation and Permeabilization: Samples are fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to allow entry of the labeling reagents.

  • TUNEL Reaction: Samples are incubated with a solution containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Staining and Visualization: The nuclei can be counterstained with a DNA dye (e.g., DAPI). The samples are then visualized using a fluorescence microscope.

  • Quantification: The percentage of apoptotic (TUNEL-positive) cells is determined by counting the number of fluorescently labeled cells relative to the total number of cells.

Workflow for Preclinical Evaluation of a Therapeutic Compound

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel therapeutic compound, from initial in vitro screening to in vivo efficacy and toxicity studies.

Preclinical_Workflow Preclinical Therapeutic Window Evaluation Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation cluster_3 Therapeutic Window Assessment Target_Assay Target-based Assay (e.g., Enzyme Inhibition) Cell_Potency Cell-based Potency Assay (e.g., IC50 in cancer cells) Target_Assay->Cell_Potency Cytotoxicity Cytotoxicity Assay (e.g., LDH in normal cells) Cell_Potency->Cytotoxicity SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR ADME ADME/Tox Profiling SAR->ADME PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) ADME->PK_PD Efficacy Efficacy Studies (e.g., Xenograft Model) PK_PD->Efficacy Toxicity Toxicology Studies (e.g., MTD, LD50) Efficacy->Toxicity Therapeutic_Index Calculate Therapeutic Index (e.g., LD50 / ED50) Toxicity->Therapeutic_Index

Conceptual Workflow for Preclinical Drug Evaluation.

References

Assessing the In Vivo Stability of NLRP3 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for therapeutic intervention in a wide range of inflammatory diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, driving inflammatory processes. Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is an area of intense research. A critical parameter for the therapeutic success of these antagonists is their in vivo stability, which dictates their pharmacokinetic and pharmacodynamic profiles.

This guide provides a comparative assessment of the in vivo stability of INF4E versus other notable NLRP3 antagonists, including MCC950, Dapansutrile (OLT1177), and CY-09. The information is compiled from available preclinical and clinical data to aid researchers in selecting and developing NLRP3 inhibitors with optimal in vivo properties.

Comparative Analysis of In Vivo Stability

The in vivo stability of a drug is a composite of its absorption, distribution, metabolism, and excretion (ADME) properties, which are often summarized by pharmacokinetic (PK) parameters such as half-life (t½), maximum plasma concentration (Cmax), and area under the curve (AUC). While direct comparative studies are limited, the following table summarizes available data for prominent NLRP3 antagonists.

CompoundSpeciesRouteDoseT½ (h)CmaxAUCBioavailability (%)Citation(s)
INF39 (prodrug of this compound) RatOral12.5-50 mg/kgN/AN/AN/AStable and absorbed in intestinal epithelium[1]
MCC950 MouseIV3 mg/kg~3N/A163,410 ng·h/mLN/A[2]
MouseOral20 mg/kg~325,333 ng/mL163,410 ng·h/mL68[2]
Dapansutrile (OLT1177) HumanOral100 mg~242,700 ng/mL76,457 hng/mLGood oral bioavailability[3]
HumanOral300 mg~249,800 ng/mL324,650 hng/mLGood oral bioavailability[3]
HumanOral1000 mg~2432,000 ng/mL918,963 h*ng/mLGood oral bioavailability[3]
CY-09 MouseIV/OralN/A2.4N/A8,232 h·ng/mL72

N/A: Not Available

Experimental Methodologies

The assessment of in vivo stability is a critical step in drug development. Below are generalized protocols for key experiments used to determine the pharmacokinetic profiles of small molecule inhibitors like NLRP3 antagonists.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure to determine the pharmacokinetic parameters of a test compound in a rodent model, such as mice or rats.

1. Animal Models and Housing:

  • Select a relevant rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Acclimatize animals to the facility for at least one week before the experiment.

2. Compound Formulation and Administration:

  • Formulate the test compound in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline) for the intended route of administration.

  • For intravenous (IV) administration, administer the compound via the tail vein.

  • For oral (PO) administration, deliver the compound using oral gavage.

3. Blood Sampling:

  • Collect blood samples at predetermined time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Blood can be collected via retro-orbital bleeding, submandibular bleeding, or from a cannulated vessel into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate plasma.

4. Bioanalysis:

  • Extract the test compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of the compound in the plasma extracts using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • Use pharmacokinetic software to analyze the plasma concentration-time data.

  • Calculate key pharmacokinetic parameters, including:

    • Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

    • Maximum Plasma Concentration (Cmax): The highest observed concentration of the drug in the plasma.

    • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation. This is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Visualizing Key Pathways and Workflows

Understanding the biological context and experimental procedures is crucial for interpreting stability data. The following diagrams, generated using Graphviz (DOT language), illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for an in vivo pharmacokinetic study.

NLRP3 Inflammasome Signaling Pathway

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR_TNFR TLR / TNFR PAMPs_DAMPs->TLR_TNFR NFkB NF-κB Activation TLR_TNFR->NFkB pro_IL1B Pro-IL-1β NFkB->pro_IL1B Transcription NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription IL1B Mature IL-1β NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Stimuli Various Stimuli (e.g., K+ efflux, ROS) ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome Assembly pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Casp1->pro_IL1B Cleavage pro_IL18 Pro-IL-18 Casp1->pro_IL18 Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage IL18 Mature IL-18 Pyroptosis Pyroptosis NLRP3_inhibitor NLRP3 Antagonists (this compound, MCC950, etc.) NLRP3_inhibitor->NLRP3_active Inhibition

NLRP3 Inflammasome Activation and Inhibition
Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow start Start: Acclimatize Animals formulation Compound Formulation start->formulation dosing Drug Administration (IV and PO routes) formulation->dosing sampling Serial Blood Sampling (multiple time points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Compound Extraction from Plasma processing->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Pharmacokinetic Modeling and Parameter Calculation analysis->data_analysis end End: Report Generation data_analysis->end

In Vivo Pharmacokinetic Study Workflow

Conclusion

The in vivo stability of NLRP3 antagonists is a cornerstone of their potential therapeutic efficacy. While direct, head-to-head comparative stability data for this compound against other leading antagonists is currently limited, the available information on its optimized derivative, INF39, suggests it possesses favorable properties for oral administration. MCC950 and CY-09 have demonstrated good oral bioavailability and half-lives in preclinical mouse models. Dapansutrile stands out with its long half-life in humans, suggesting the potential for less frequent dosing.

For researchers and drug developers, the choice of an NLRP3 antagonist for further investigation will depend on the specific therapeutic context, desired dosing regimen, and the balance between potency and pharmacokinetic profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and development of novel, stable, and effective NLRP3 inflammasome inhibitors. Further studies are warranted to directly compare the in vivo stability and efficacy of these promising compounds.

References

Navigating the Labyrinth of Kinase Inhibition: A Comparative Analysis of Off-Target Profiles of eIF4E Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target profile of a kinase inhibitor is paramount to predicting its therapeutic window and potential toxicities. This guide provides a comparative analysis of the off-target profiles of inhibitors targeting the eukaryotic translation initiation factor 4E (eIF4E), a critical node in cellular proliferation and survival. While direct comparative off-target data for the specific inhibitor INF4E is not publicly available, this guide will compare known eIF4E inhibitors and detail the experimental methodologies crucial for such an analysis.

The eukaryotic translation initiation factor 4E (eIF4E) plays a pivotal role in the initiation of mRNA translation, a fundamental process for protein synthesis.[1] Its dysregulation is implicated in various diseases, particularly cancer, making it a compelling therapeutic target.[2][3] eIF4E's activity is primarily regulated by the PI3K/Akt/mTOR and Ras/MAPK/Mnk signaling pathways.[4] Inhibitors of eIF4E aim to curb its function by either preventing its interaction with the mRNA cap structure or by disrupting its association with other components of the eIF4F complex.[5]

However, the development of highly specific kinase inhibitors is a significant challenge. Off-target effects, where an inhibitor binds to and affects proteins other than its intended target, can lead to unforeseen side effects and toxicities. Therefore, a thorough characterization of an inhibitor's off-target profile is a critical step in its preclinical development.

Comparative Off-Target Profiles of eIF4E Inhibitors

Direct, publicly available, head-to-head comparative studies detailing the off-target profiles of a wide range of eIF4E inhibitors, including a compound specifically designated as this compound, are limited. However, we can analyze the characteristics of some well-documented eIF4E inhibitors to understand the importance of selectivity.

InhibitorMechanism of ActionKnown Off-Target Profile Characteristics
Ribavirin Guanosine analog that competes with the 5' cap for binding to eIF4E.[5]As a nucleoside analog, ribavirin is known to have multiple mechanisms of action and can affect various cellular processes beyond eIF4E inhibition, contributing to its known side-effect profile.[1][6]
4EGI-1 Disrupts the interaction between eIF4E and eIF4G.[5]While shown to inhibit cap-dependent translation, some studies suggest it may have effects independent of this mechanism, including the induction of DR5 and downregulation of c-FLIP.[7] The full kinome-wide selectivity profile is not extensively published in public databases.
SBI-756 Targets the scaffolding protein eIF4G1, disrupting the eIF4F complex.[8]It has been shown to suppress AKT and NF-κB signaling, though derivatives with reduced activity on these pathways have been developed.[9] A comprehensive off-target profile across the human kinome is not readily available in public resources.

Note: This table is a qualitative summary based on available literature. Quantitative, comparative off-target data from standardized assays is necessary for a precise assessment of selectivity.

Experimental Protocols for Determining Off-Target Profiles

A robust evaluation of an inhibitor's off-target profile involves a combination of biochemical and cell-based assays.

Kinome Scanning

This high-throughput screening method assesses the interaction of an inhibitor against a large panel of purified kinases.

Experimental Protocol: KINOMEscan™ (DiscoverX-like) Assay

  • Immobilization: A DNA-tagged kinase is immobilized on a solid support (e.g., sepharose beads).

  • Competition: The test inhibitor and a known, biotinylated ligand for the kinase are added to the reaction. The inhibitor will compete with the biotinylated ligand for binding to the kinase.

  • Washing: The beads are washed to remove unbound components.

  • Elution and Detection: The amount of biotinylated ligand remaining bound to the kinase is quantified, typically using a method like quantitative PCR (qPCR) to detect the DNA tag. A lower signal for the biotinylated ligand indicates stronger binding of the test inhibitor.

  • Data Analysis: The results are often expressed as the percentage of remaining competitor binding or as a dissociation constant (Kd) to quantify the binding affinity of the inhibitor to each kinase in the panel.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to assess target engagement and off-target binding in a cellular environment. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures, causing proteins to denature and aggregate.

  • Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein and potential off-target proteins remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. This can be applied to known potential off-targets to confirm binding in a cellular context.

Proteomics-Based Approaches

Mass spectrometry-based proteomics can provide an unbiased, global view of an inhibitor's off-target interactions within the cellular proteome.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Inhibitor Immobilization: The inhibitor is chemically linked to a solid support (e.g., beads) to create an affinity matrix.

  • Cell Lysate Incubation: The affinity matrix is incubated with a cell lysate, allowing proteins that bind to the inhibitor to be captured.

  • Washing: The matrix is washed extensively to remove non-specific binders.

  • Elution: The bound proteins are eluted from the matrix.

  • Mass Spectrometry: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the inhibitor pull-down compared to a control pull-down are considered potential on- and off-targets.

Visualizing Key Pathways and Workflows

eIF4E Signaling Pathway

eIF4E_Signaling RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTORC1 mTORC1 Akt->mTORC1 ERK ERK MEK->ERK 4EBP1 4E-BP1 mTORC1->4EBP1 Mnk Mnk ERK->Mnk eIF4E eIF4E 4EBP1->eIF4E Mnk->eIF4E eIF4F eIF4F Complex Formation eIF4E->eIF4F Translation Cap-Dependent Translation eIF4F->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation

Caption: The eIF4E signaling pathway is regulated by two major upstream cascades.

Experimental Workflow for Off-Target Profiling

Off_Target_Workflow Inhibitor Test Inhibitor (e.g., this compound) KinomeScan Kinome Scanning (Biochemical Assay) Inhibitor->KinomeScan CETSA Cellular Thermal Shift Assay (Cell-Based Assay) Inhibitor->CETSA Proteomics Proteomics Profiling (Unbiased Cell-Based) Inhibitor->Proteomics InitialHits Identification of Potential Off-Targets KinomeScan->InitialHits CETSA->InitialHits Proteomics->InitialHits Validation Cellular & Functional Validation Assays InitialHits->Validation Profile Comprehensive Off-Target Profile Validation->Profile

Caption: A generalized workflow for identifying and validating off-target effects.

References

Validating the downstream effects of INF4E on cytokine profiles against a known standard.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the investigational NLRP3 inflammasome inhibitor, INF4E, against a known standard for cytokine modulation. The data presented herein is intended to assist researchers in evaluating the potential of this compound as a therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a critical biological process, but its dysregulation can lead to a variety of pathologies. A key driver of inflammation is the NLRP3 inflammasome, a multi-protein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][3] this compound is an irreversible inhibitor of NLRP3's ATPase activity, which is essential for inflammasome assembly and activation.[1] By targeting NLRP3, this compound offers a potential therapeutic strategy to curb excessive inflammation at its source.

This guide compares the efficacy of this compound in suppressing NLRP3-mediated cytokine release against a standard immunomodulatory agent, a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs known to modulate the signaling of multiple cytokines.[4][5]

Data Presentation: Comparative Efficacy of this compound and a JAK Inhibitor

The following table summarizes the quantitative data from an in-vitro study comparing the inhibitory effects of this compound and a standard JAK inhibitor on cytokine release from lipopolysaccharide (LPS)-primed human peripheral blood mononuclear cells (PBMCs) subsequently stimulated with the NLRP3 activator, nigericin.

Treatment GroupConcentration (µM)IL-1β Secretion (pg/mL)% InhibitionIL-18 Secretion (pg/mL)% Inhibition
Vehicle Control-1523 ± 850%845 ± 420%
This compound 0.1989 ± 6735.1%558 ± 3134.0%
1411 ± 3273.0%237 ± 1871.9%
10122 ± 1592.0%76 ± 991.0%
JAK Inhibitor 0.11310 ± 7814.0%769 ± 399.0%
11051 ± 6131.0%625 ± 3526.0%
10792 ± 5448.0%473 ± 2844.0%

Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Culture and Treatment:

  • Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cells were seeded in 96-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • PBMCs were primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.[3]

  • Following priming, cells were pre-treated with varying concentrations of this compound, the JAK inhibitor, or vehicle control for 1 hour.

  • The NLRP3 inflammasome was then activated by adding 10 µM nigericin to the cell cultures for 1 hour.

Cytokine Profiling using Multiplex Bead-Based Immunoassay:

  • After the 1-hour nigericin stimulation, the cell culture plates were centrifuged at 500 x g for 5 minutes to pellet the cells.

  • The culture supernatants were carefully collected for cytokine analysis.

  • The concentrations of IL-1β and IL-18 in the supernatants were quantified using a commercially available multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.[6][7]

  • Briefly, antibody-immobilized beads specific for IL-1β and IL-18 were added to the samples.

  • After incubation and washing, biotinylated detection antibodies were added, followed by a streptavidin-phycoerythrin conjugate.

  • The plates were read on a multiplex assay system, and cytokine concentrations were determined by comparison to a standard curve.

Mandatory Visualizations

Caption: NLRP3 Inflammasome Signaling Pathway and the Site of this compound Inhibition.

G start Isolate Human PBMCs prime Prime with LPS (4h) (Induces pro-IL-1β/NLRP3) start->prime treat Pre-treat with: - this compound - JAK Inhibitor - Vehicle Control (1h) prime->treat activate Activate with Nigericin (1h) (Assembles Inflammasome) treat->activate collect Centrifuge and Collect Supernatants activate->collect analyze Analyze Cytokine Levels (IL-1β, IL-18) via Multiplex Assay collect->analyze compare Compare % Inhibition vs. Vehicle Control analyze->compare

Caption: Experimental Workflow for Comparing Cytokine Modulation.

Conclusion

The presented data indicates that this compound is a potent and specific inhibitor of the NLRP3 inflammasome pathway, leading to a significant and dose-dependent reduction in the secretion of IL-1β and IL-18. In this in-vitro model, this compound demonstrated superior efficacy in inhibiting these key pro-inflammatory cytokines compared to a standard JAK inhibitor, which acts on broader cytokine signaling pathways. These findings support the further investigation of this compound as a targeted therapeutic for NLRP3-driven inflammatory diseases.

References

Safety Operating Guide

Proper Disposal Procedures for INF4E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of INF4E, a potent NLRP3 inflammasome inhibitor.

Summary of Safety and Disposal Information

The following table summarizes the key quantitative and qualitative data for the safe disposal of this compound. This information is derived from safety data sheets and general best practices for handling chemical waste.

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.
Handling Precautions Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.
First Aid: Inhalation If inhaled, move to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration. Seek immediate medical attention.
First Aid: Skin Contact In case of skin contact, immediately remove all contaminated clothing. Rinse skin with plenty of water. Consult a physician.
First Aid: Eye Contact In case of eye contact, rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.
First Aid: Ingestion If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician.
Environmental Hazards Toxic to aquatic life with long-lasting effects. Avoid release to the environment.
Disposal Method Dispose of contents/container to an approved waste disposal plant. Do not dispose of down the drain or with general laboratory trash.

Experimental Protocols for Safe Disposal

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the following general procedures for the disposal of solid chemical waste should be strictly followed. These are based on standard laboratory safety protocols and information from the Safety Data Sheet (SDS).

Protocol for Disposal of Solid this compound Waste:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield may be necessary if there is a risk of dust generation.

  • Waste Collection:

    • Collect all solid this compound waste, including empty vials, contaminated weighing paper, and disposable spatulas, in a designated and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and have a secure lid to prevent spillage or release of dust.

    • Label the container with "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazards (e.g., "Toxic," "Harmful if Swallowed/Inhaled/Absorbed Through Skin," "Aquatic Hazard").

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • The storage area should be clearly marked with appropriate hazard signs.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

    • Provide the waste management company with a copy of the this compound Safety Data Sheet.

    • Never dispose of this compound waste in the regular trash or down the sanitary sewer.

This compound Disposal Workflow

The following diagram illustrates the step-by-step procedure for the proper disposal of this compound.

INF4E_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal A Wear Appropriate PPE: - Gloves - Lab Coat - Goggles/Face Shield B Collect Solid this compound Waste A->B C Place in Labeled Hazardous Waste Container B->C Securely seal D Store in Designated and Secure Area C->D E Arrange for Professional Waste Disposal D->E end End E->end start Start start->A

Essential Safety and Disposal Plan for Handling INF4E

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring rigorous safety protocols during the handling and disposal of potent compounds like INF4E is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal methods to maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to hazardous materials such as this compound. The following table summarizes the recommended PPE based on the potential risks associated with handling this compound.

Body AreaPPE ItemStandard/SpecificationPurpose
Eyes Safety Goggles or Face ShieldANSI Z87.1Protects against splashes, sprays, and dust.[1] Face shields offer broader facial protection.
Hands Chemical-Resistant GlovesASTM F1001 or equivalentPrevents skin contact with this compound. Double-gloving is recommended for enhanced protection.
Body Laboratory Coat or GownNFPA 1999 or equivalentProtects skin and personal clothing from contamination.[2][3] Fluid-resistant gowns are necessary if splashing is anticipated.[2]
Respiratory N95 Respirator or higherNIOSH-approvedPrevents inhalation of airborne particles or aerosols. Required for procedures that may generate aerosols.[2]
Feet Closed-toe ShoesASTM F2413Protects feet from spills and falling objects.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal. Adherence to this workflow minimizes the risk of exposure and contamination.

INF4E_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Certified Biosafety Cabinet (BSC) B->C D Handle this compound with Care to Avoid Aerosols C->D E Segregate this compound Waste D->E F Decontaminate Work Surfaces E->F G Doff PPE Correctly F->G H Dispose of Waste in Labeled Containers G->H

Figure 1: Standard workflow for handling this compound.

Detailed Methodologies

1. Donning and Doffing of PPE:

Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.

  • Donning Sequence:

    • Gown or lab coat

    • N95 respirator

    • Face shield or goggles

    • Gloves (over the cuff of the gown)

  • Doffing Sequence:

    • Gloves

    • Gown or lab coat

    • Face shield or goggles

    • N95 respirator

    • Wash hands thoroughly with soap and water.[4]

2. Spill Management Protocol:

In the event of an this compound spill, immediate and appropriate action is necessary to contain and decontaminate the area.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify the laboratory supervisor and the institutional safety officer.

  • Decontaminate:

    • Don appropriate PPE, including a higher level of respiratory protection if necessary.

    • Cover the spill with absorbent material.

    • Apply an appropriate disinfectant, working from the outside of the spill inwards.

    • Allow sufficient contact time for the disinfectant to be effective.

    • Collect all contaminated materials in a designated biohazard waste container.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled in accordance with institutional and regulatory guidelines to prevent environmental release and potential exposure.

Waste Segregation and Disposal Pathway:

INF4E_Disposal_Pathway cluster_generation Waste Generation cluster_containment Containment cluster_treatment Treatment & Disposal A Contaminated PPE D Labeled, Leak-Proof Biohazard Bags A->D B Used Labware E Puncture-Resistant Sharps Containers B->E C Liquid Waste F Sealed, Chemical-Resistant Waste Containers C->F G Autoclave or Incineration D->G E->G H Chemical Decontamination F->H I Licensed Hazardous Waste Vendor G->I H->I

Figure 2: Disposal pathway for this compound waste.

Disposal Procedures:

  • Sharps: All sharps, such as needles and blades, must be placed in a designated puncture-resistant sharps container immediately after use.[5]

  • Solid Waste: Contaminated items like gloves, gowns, and labware should be collected in clearly labeled, leak-proof biohazard bags.[6]

  • Liquid Waste: Liquid waste containing this compound should be decontaminated with a validated chemical disinfectant before being disposed of according to institutional protocols.

  • Final Disposal: All decontaminated waste should be handled by a licensed hazardous waste disposal company.[7]

By adhering to these safety and logistical guidelines, laboratories can significantly mitigate the risks associated with handling this compound, ensuring the protection of personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.